(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQMFXGWDOSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-37-5 | |
| Record name | (5-phenyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Unlocking the 1,2,4-Oxadiazole Scaffold: Mechanisms of Action and Workflows in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the 1,2,4-oxadiazole heterocyclic core has emerged as a highly privileged scaffold. Characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, this electron-poor azole is frequently deployed as a bioisostere for esters, amides, and carbamates[1]. Its incorporation into drug candidates dramatically enhances metabolic stability against hydrolytic enzymes while maintaining the crucial hydrogen-bonding networks required for target affinity.
This technical guide dissects the dualistic utility of 1,2,4-oxadiazole derivatives in modern therapeutics, focusing on two clinically validated, yet mechanistically distinct paradigms: Sphingosine-1-phosphate (S1P) receptor modulation (exemplified by Ozanimod) and translational readthrough of nonsense mutations (exemplified by Ataluren). By exploring the causality behind these mechanisms and providing self-validating experimental workflows, this whitepaper equips drug discovery professionals with the actionable intelligence required to leverage this versatile pharmacophore.
Paradigm I: GPCR Modulation via 1,2,4-Oxadiazoles (The Ozanimod Model)
Mechanism of Action: S1P Receptor Agonism and Internalization
Ozanimod is a highly selective sphingosine-1-phosphate (S1P) receptor modulator utilized in the treatment of multiple sclerosis and ulcerative colitis[2][3]. The 1,2,4-oxadiazole ring in Ozanimod serves as a rigid bioisosteric linker that optimally positions a 2-isopropoxy-5-cyanophenyl group and a substituted indane ring. This precise spatial arrangement facilitates critical hydrogen bonding and hydrophobic interactions within the binding pockets of the S1P1 and S1P5 receptor subtypes[2].
Unlike non-selective agonists that cause systemic toxicity (e.g., bradycardia via S1P3), Ozanimod's 1,2,4-oxadiazole core confers extreme selectivity. Upon binding to S1P1 on lymphocytes, the compound acts as a functional antagonist. It initially agonizes the Gi-coupled receptor, which subsequently triggers profound receptor internalization and degradation. Stripped of surface S1P1 receptors, lymphocytes lose their ability to sense the S1P gradient required to egress from lymph nodes, leading to therapeutic sequestration[2][3].
Ozanimod-induced S1P1 receptor internalization and lymphocyte sequestration pathway.
Quantitative Pharmacodynamics: Receptor Selectivity
The therapeutic index of 1,2,4-oxadiazole-based S1P modulators is heavily dependent on their subtype selectivity. The quantitative binding data for Ozanimod demonstrates this precision[2].
Table 1: Binding Affinities and Functional Outcomes of Ozanimod across S1P Receptors
| Receptor Subtype | EC₅₀ (nM) | Selectivity Fold (vs S1P1) | Functional Consequence |
| S1P1 | 0.41 | 1x (Reference) | High-affinity agonism, profound internalization |
| S1P5 | 11.0 | ~27x | Agonism (CNS/oligodendrocyte effects) |
| S1P2 | >10,000 | >10,000x | Minimal activity (Avoids vascular constriction) |
| S1P3 | >10,000 | >10,000x | Minimal activity (Avoids severe bradycardia) |
| S1P4 | >10,000 | >10,000x | Minimal activity (Avoids off-target immune effects) |
Experimental Protocol: [³⁵S]GTPγS Binding Assay for S1P1 Agonism
To validate the agonistic properties of novel 1,2,4-oxadiazole candidates, the [³⁵S]GTPγS binding assay is the gold standard. Causality note: By measuring the binding of non-hydrolyzable [³⁵S]GTPγS to the Gαi subunit, we directly quantify the primary functional consequence of receptor activation, bypassing downstream amplification cascades (like calcium mobilization) that can introduce biological noise.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably overexpressing human S1P1. Homogenize cells in a HEPES-based buffer (pH 7.4) containing protease inhibitors. Self-validation: Use non-transfected CHO cell membranes as a negative control to rule out endogenous G-protein activation.
-
Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP (to lock the basal, inactive state of G-proteins), 0.1 nM [³⁵S]GTPγS, and serial dilutions of the 1,2,4-oxadiazole candidate (10⁻¹² to 10⁻⁵ M).
-
Equilibration: Incubate the mixture at 30°C for 60 minutes to allow steady-state receptor-G-protein coupling.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in cold wash buffer. Wash three times to eliminate unbound radioligand.
-
Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a microplate scintillation counter. Calculate the EC₅₀ using non-linear regression analysis.
Paradigm II: Translational Readthrough (The Ataluren Model)
Mechanism of Action: Bypassing Premature Termination Codons
Genetic disorders such as Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF) are frequently caused by nonsense mutations, where a point mutation generates a Premature Termination Codon (PTC: UGA, UAG, or UAA) in the mRNA[4][5]. Ataluren (PTC124), a fluorinated 1,2,4-oxadiazole derivative, was developed to address this exact pathology.
Unlike aminoglycosides (which also induce readthrough but cause severe oto- and nephrotoxicity), the 1,2,4-oxadiazole core of Ataluren offers high selectivity for PTCs without disrupting normal termination codons[5]. Computational and structural studies suggest that Ataluren interacts directly with the ribosome A-site or the mRNA complex. This interaction promotes a conformational shift that allows the recruitment of near-cognate tRNAs (via non-standard mispairings like A-C or G-G at codon position 3), effectively outcompeting eukaryotic release factors (eRF1/eRF3) and allowing the translation of a full-length, functional protein[4][6].
Mechanism of Ataluren-mediated translational readthrough at premature stop codons.
Experimental Protocol: Cell-Based Dual-Luciferase Readthrough Assay
To screen 1,2,4-oxadiazole libraries for readthrough activity, a dual-reporter system is critical. Causality note: Utilizing a plasmid where Renilla and Firefly luciferases are separated by a PTC ensures that readthrough (Firefly signal) is normalized against general translation efficiency (Renilla signal). This eliminates false positives caused by generalized transcriptional upregulation or cell proliferation.
Step-by-Step Methodology:
-
Plasmid Transfection: Seed HEK293T cells in 96-well plates. Transfect cells with a pRL-PTC-FLuc reporter plasmid (containing a UGA stop codon between the two luciferase genes) using a lipid-based transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing the 1,2,4-oxadiazole derivatives at varying concentrations (e.g., 0.1 to 30 µM). Self-validation: Include Gentamicin (an aminoglycoside) as a positive control, and a wild-type pRL-FLuc plasmid (no PTC) to ensure the compound does not alter normal termination.
-
Incubation: Incubate for an additional 24 hours at 37°C, 5% CO₂.
-
Lysis & Substrate Addition: Aspirate media, wash with PBS, and lyse cells using passive lysis buffer. Sequentially add coelenterazine (substrate for Renilla) and D-luciferin (substrate for Firefly).
-
Detection: Measure luminescence immediately after each substrate addition. The readthrough efficiency is calculated as the ratio of Firefly to Renilla luminescence, normalized to the vehicle (DMSO) control.
Synthesis and Lead Optimization Workflows
The prominence of the 1,2,4-oxadiazole scaffold in drug discovery is heavily supported by its synthetic accessibility. The most robust and widely applied method is the [4+1] amidoxime route . This involves the heterocyclization of an amidoxime (providing four atoms of the ring) with a carboxylic acid derivative (providing the fifth carbon atom).
Modern optimization of this workflow utilizes microwave irradiation (MWI) in the presence of coupling reagents, which reduces reaction times from hours to minutes and significantly improves yields. Because the C5 position of the 1,2,4-oxadiazole ring exerts a strong electron-withdrawing effect, medicinal chemists frequently modify the substituents at C3 and C5 to fine-tune the electronic distribution, lipophilicity, and target affinity of the lead compound[1].
Standard [4+1] synthesis and screening workflow for 1,2,4-oxadiazole derivatives.
Conclusion
The 1,2,4-oxadiazole scaffold is far more than a simple structural linker; it is a dynamic pharmacophore capable of dictating profound biological outcomes. Whether engineering highly selective GPCR modulators like Ozanimod that induce targeted receptor internalization, or designing readthrough agents like Ataluren that rescue functional protein synthesis at the ribosomal level, the 1,2,4-oxadiazole core provides an unparalleled balance of metabolic stability, synthetic tractability, and bioisosteric versatility. By adhering to the rigorous, self-validating screening protocols outlined in this guide, drug discovery teams can systematically harness this scaffold to address complex, unmet medical needs.
References
- Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis.
- Ataluren, a 1,2,4‐Oxadiazole‐Containing Drug Candidate for Nonsense Mutations: Major Breakthroughs and an Up‐to‐Date Process Chemistry Review.
- Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study.American Chemical Society (ACS).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.Research Journal of Pharmacy and Technology.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Ozanimod â Grokipedia [grokipedia.com]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, a distinct heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. The 1,2,4-oxadiazole core is a privileged scaffold, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This structural feature imparts favorable pharmacokinetic properties to molecules, making it a desirable component in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, encompassing its chemical and physical characteristics, a detailed synthetic protocol, safety considerations, and its potential applications in the pharmaceutical landscape.
Physicochemical Properties
The fundamental physicochemical properties of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol are summarized below. These parameters are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 73217-37-5 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [1] |
| Predicted XlogP | 1.0 | [2] |
| Appearance | Inferred to be a solid at room temperature | |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). |
Synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[3][4] A common and effective method involves the cyclization of an O-acyl amidoxime intermediate. The following protocol outlines a proposed synthetic route for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, adapted from established methodologies for similar structures.
Proposed Synthetic Pathway
Sources
Spectroscopic Characterization of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol: A Technical Guide
Executive Summary
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently employed as a hydrolytically stable bioisostere for ester and amide moieties . Specifically, (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol serves as a highly versatile building block, combining the metabolic stability of the oxadiazole core with the synthetic malleability of a primary alcohol. For researchers and drug development professionals, rigorous spectroscopic validation of this intermediate is critical before downstream functionalization.
This whitepaper provides an in-depth, causality-driven framework for the structural elucidation of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Structural and Electronic Causality
To accurately assign spectroscopic signals, one must first understand the electronic distribution within the molecule. The 1,2,4-oxadiazole ring is a highly electron-withdrawing, heteroaromatic system.
-
C5 Position (Phenyl attachment): The C5 carbon is flanked by an oxygen (O1) and a nitrogen (N4). The combined inductive electron withdrawal from these two highly electronegative heteroatoms leaves C5 severely deshielded. Furthermore, the coplanarity of the attached phenyl ring allows for extended π -conjugation, creating a strong magnetic anisotropic effect that heavily deshields the ortho protons of the phenyl group .
-
C3 Position (Hydroxymethyl attachment): The C3 carbon is situated between two nitrogen atoms (N2 and N4). While still deshielded, it is less electron-deficient than C5. The adjacent hydroxymethyl group (-CH₂OH) experiences inductive withdrawal from both the C3 carbon and its own hydroxyl oxygen, shifting its aliphatic resonances downfield.
Signal-to-structure mapping logic for key functional groups.
NMR Characterization (¹H and ¹³C)
¹H NMR Data Interpretation
The ¹H NMR spectrum (typically acquired in DMSO-d₆ or CDCl₃) provides immediate confirmation of the structural sub-units. The most diagnostic feature is the splitting of the phenyl protons due to the oxadiazole ring's anisotropy.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Notes |
| 8.10 – 8.20 | Multiplet (m) | 2H | Phenyl (ortho) | Severely deshielded by the coplanar oxadiazole ring's magnetic anisotropy. |
| 7.50 – 7.65 | Multiplet (m) | 3H | Phenyl (meta, para) | Standard aromatic resonance; less affected by the heterocycle's direct anisotropy. |
| 5.60 | Broad singlet (br s) | 1H | -OH | Exchangeable proton. Broadens due to quadrupolar relaxation and intermolecular H-bonding (shift varies by solvent/concentration). |
| 4.70 | Singlet (s) | 2H | -CH₂- | Deshielded by the adjacent primary alcohol oxygen and the electron-withdrawing C3 of the oxadiazole. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum is definitive for confirming the 1,2,4-oxadiazole core. The quaternary carbons (C3 and C5) appear at extreme downfield positions, which is a hallmark of this specific heterocycle .
| Chemical Shift (ppm) | Assignment | Causality / Mechanistic Notes |
| ~176.0 | C5 (Oxadiazole) | Extreme deshielding due to direct bonding with highly electronegative O1 and N4 atoms. |
| ~168.0 | C3 (Oxadiazole) | Deshielded by adjacent N2 and N4 atoms, but less so than C5. |
| ~132.5 | Phenyl (para) | Standard aromatic carbon. |
| ~129.0 | Phenyl (meta) | Standard aromatic carbon. |
| ~128.0 | Phenyl (ortho) | Standard aromatic carbon. |
| ~123.5 | Phenyl (ipso) | Quaternary carbon; shifted upfield relative to standard arenes due to conjugation with the oxadiazole. |
| ~55.0 | -CH₂- | Aliphatic carbon shifted downfield by the attached hydroxyl oxygen. |
Infrared (IR) Spectroscopy Characterization
Infrared spectroscopy serves as an orthogonal validation tool, particularly useful for identifying the C=N bond of the oxadiazole and the primary alcohol. Unlike standard aliphatic imines (which stretch around 1650–1690 cm⁻¹), the C=N stretch in 1,2,4-oxadiazoles is shifted to lower wavenumbers (~1630–1650 cm⁻¹) due to the extensive delocalization of π -electrons across the heteroaromatic ring .
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 3200 – 3400 | O-H stretch (broad) | Hydroxymethyl alcohol group. |
| ~3050 | C-H stretch (sp²) | Phenyl ring protons. |
| ~2920, 2850 | C-H stretch (sp³) | Methylene (-CH₂-) group protons. |
| ~1640 | C=N stretch (sharp) | 1,2,4-Oxadiazole ring. |
| ~1560, 1450 | C=C stretch | Phenyl ring aromatic skeleton. |
| ~1050 | C-O stretch | Primary alcohol C-O bond. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints.
Spectroscopic validation workflow for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
High-Resolution NMR Protocol
-
Sample Preparation: Weigh exactly 15–20 mg of the dried compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Set the relaxation delay (D1) to 1.5 s and the acquisition time (AQ) to 2.5 s. Acquire a minimum of 16 scans.
-
¹³C Acquisition: Critical Step. Because C3, C5, and the ipso-phenyl carbons are quaternary and lack attached protons to facilitate dipole-dipole relaxation, you must employ a longer relaxation delay (D1 = 2.0–3.0 s). Acquire a minimum of 512 scans to achieve a sufficient signal-to-noise ratio.
-
Processing & Validation: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra.
-
Validation Checkpoint: Integrate the ¹H spectrum. The ratio of the ortho-phenyl protons (~8.15 ppm) to the methylene protons (~4.70 ppm) must be exactly 2:2 (or 1:1). Any deviation >5% indicates incomplete relaxation, poor shimming, or the presence of impurities.
-
ATR-FTIR Protocol
-
Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
-
Sample Application: Place 2–5 mg of the neat solid compound directly onto the center of the crystal.
-
Measurement: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid sample. Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Processing & Validation: Apply an atmospheric suppression filter if water vapor lines are present.
-
Validation Checkpoint: Ensure the baseline transmittance is >95% in regions without absorption bands. A sloping baseline indicates poor crystal contact or insufficient sample grinding. Verify the presence of the sharp ~1640 cm⁻¹ (C=N) and broad >3200 cm⁻¹ (O-H) bands.
-
References
-
Title : Bioisosterism: 1,2,4-Oxadiazole Rings Source : PubMed (National Library of Medicine) URL :[Link]
-
Title : Synthesis of 1,2,4-Oxadiazoles by Tandem Reaction of Nitroalkenes with Arenes and Nitriles in the Superacid TfOH Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors Source : Frontiers in Chemistry URL :[Link]
Pharmacokinetics of Phenyl-Oxadiazole Scaffolds in Early-Stage Drug Discovery: A Technical Guide
Executive Summary
Phenyl-oxadiazoles (specifically the 1,2,4- and 1,3,4-oxadiazole isomers) have emerged as privileged scaffolds in modern medicinal chemistry. As a Senior Application Scientist, I frequently deploy these motifs in hit-to-lead optimization campaigns. Their primary utility lies in their ability to act as non-acidic, metabolically stable bioisosteres for amides, esters, and carboxylic acids[1]. By replacing hydrolytically labile groups with a thermodynamically stable oxadiazole ring, researchers can bypass rapid esterase and amidase cleavage, fundamentally improving the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2].
This technical guide outlines the structural causality behind their pharmacokinetic behavior and provides a self-validating framework for evaluating these compounds in early-stage research.
Physicochemical Determinants of ADME
The pharmacokinetic viability of a phenyl-oxadiazole is dictated by its distinct physicochemical properties. The oxadiazole nucleus contains an azole (–N=C–O) moiety, which significantly increases the lipophilicity of the parent drug[3].
Causality in Structural Design:
-
Transmembrane Diffusion: Enhanced lipophilicity promotes passive transmembrane diffusion, allowing the drug to reach intracellular targets or cross the blood-brain barrier (BBB) efficiently[3][4].
-
Bioisosteric Replacement: 1,3,4-oxadiazoles act as excellent bioisosteres that participate in critical hydrogen-bonding interactions with receptor targets without the gastrointestinal irritation associated with free carboxylic acids (e.g., in NSAID derivatives)[1][3].
-
The Lipophilicity Trap: This must be carefully balanced. Excessive lipophilicity (clog P > 4) often leads to tight molecular packing, poor aqueous solubility, and unfavorable ADME properties, necessitating structural modifications such as replacing planar aromatic rings with cyclic alkylamines[5].
In Silico to In Vivo Translation Workflows
Early-stage research relies heavily on computational ADME predictions (e.g., SwissADME, pkCSM) to filter out compounds that violate Lipinski's or Veber's rules before committing to resource-intensive synthesis[1][2].
Sequential ADME workflow for evaluating phenyl-oxadiazole hits in early-stage drug discovery.
Quantitative Pharmacokinetic Profiles
To understand the baseline PK behavior of optimized phenyl-oxadiazoles, we can examine recent literature benchmarks. The table below synthesizes quantitative data from advanced early-stage compounds.
| Compound Class / Target | Administration | Clearance (IV) | Vdss (IV) | Half-life (t1/2) | Bioavailability (%F) | Key ADME Observation |
| Compound 31 (KNa1.1 Inhibitor) | 0.5 mg/kg IV / 30 mg/kg PO (Mice) | 2.0 mL/min/kg | 1.88 L/kg | > 20 h | ~100% | High brain penetration (97.8% tissue bound); low clearance[6]. |
| RLX-33 Analogues (RXFP3 NAM) | In Vitro / In Silico | N/A | N/A | N/A | N/A | Optimization reduced clog P < 4, significantly improving solubility[5]. |
| N-Aryl-1,3,4-oxadiazoles | In Silico (SwissADME) | N/A | N/A | N/A | High (Predicted) | Zero violations of Lipinski's Rule of 5; orally active[3]. |
Self-Validating Experimental Protocol: In Vivo PK Profiling
A protocol is only as reliable as its internal controls. The following methodology for assessing the in vivo pharmacokinetics of a novel phenyl-oxadiazole is designed to be a self-validating system, ensuring that formulation artifacts do not skew clearance data.
Step 1: Vehicle Formulation and Solubility Verification
-
Action: Formulate the highly lipophilic phenyl-oxadiazole in a vehicle consisting of 10% DMSO, 10% Solutol, and 80% water[6].
-
Causality: Phenyl-oxadiazoles often suffer from poor aqueous solubility. If administered in standard saline, the compound may precipitate in the microvasculature, artificially inflating the apparent Volume of Distribution (Vdss) and underestimating systemic Clearance. This specific co-solvent/surfactant blend ensures complete dissolution.
-
Validation Check: Centrifuge the final formulation at 10,000 x g for 5 minutes. The absence of a pellet validates absolute solubilization.
Step 2: Dosing Strategy (CD-1 Mice)
-
Action: Administer a discrete intravenous (IV) dose (e.g., 0.5 mg/kg) via the tail vein, and a separate oral (PO) dose (e.g., 30 mg/kg) via oral gavage[6].
-
Causality: The use of an outbred strain like CD-1 provides a robust, generalized metabolic baseline. The IV arm establishes the absolute baseline for systemic clearance without the confounding variable of intestinal absorption. The PO arm evaluates gastrointestinal permeability and first-pass metabolism.
Step 3: Serial Blood Sampling and Tissue Harvesting
-
Action: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Causality: The dense early sampling (0.25–2h) captures the distribution alpha-phase, while the late sampling (8–24h) accurately defines the elimination beta-phase. Phenyl-oxadiazoles often exhibit extended half-lives (>20h) due to the thermal and chemical resistance of the oxadiazole ring against hepatic CYP450 enzymes[2][6].
Step 4: LC-MS/MS Bioanalysis and NCA Calculation
-
Action: Quantify plasma concentrations using LC-MS/MS against a structurally similar internal standard. Calculate parameters using Non-Compartmental Analysis (NCA).
-
Causality: NCA makes no assumptions about the number of physiologic compartments, providing an unbiased calculation of Area Under the Curve (AUC). Absolute bioavailability (%F) is validated by the ratio: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV).
Logical pathway demonstrating how oxadiazole bioisosterism improves metabolic stability.
Conclusion
The integration of a phenyl-oxadiazole motif is a highly effective strategy for overcoming early-stage PK liabilities. By replacing metabolically labile acidic or amide groups, researchers can drastically improve half-life, cellular permeability, and oral bioavailability. However, rigorous physicochemical tuning is required to prevent excessive lipophilicity, ensuring the compound remains a viable clinical candidate.
References
-
Synthesis, Characterization, and Multidimensional In Silico Evaluation of Novel Etodolac-Based 1,3,4-Oxadiazole Derivatives as Potential Anticancer Agents. MDPI.1
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. 3
-
Discovery of the First Orally Available, Selective KNa1.1 Inhibitor: In Vitro and In Vivo Activity of an Oxadiazole Series. ACS Medicinal Chemistry Letters (via PMC). 6
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC. 4
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. 2
-
Development of Diphenyl-1,2,4-Oxadiazole Analogues as Allosteric Modulators of the RXFP3 Receptor: Evaluation of Importance of the N-Substituted-2-Pyrrolidone Moiety in RLX-33. Journal of Medicinal Chemistry. 5
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- 2. mdpi.com [mdpi.com]
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- 6. Discovery of the First Orally Available, Selective KNa1.1 Inhibitor: In Vitro and In Vivo Activity of an Oxadiazole Series - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity and In Vitro Safety Profile of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Executive Summary
The compound (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 73217-37-5) serves as a highly versatile heterocyclic scaffold in modern drug discovery. The 1,2,4-oxadiazole core is frequently deployed as a bioisostere for esters and amides, offering improved metabolic stability and membrane permeability. Derivatives of this scaffold have demonstrated profound efficacy as catechol-O-methyltransferase (COMT) inhibitors [1], sphingosine kinase (SphK) modulators [2], and potent antiparasitic agents [3].
However, the transition of any 1,2,4-oxadiazole hit to a lead compound requires rigorous preliminary safety profiling. This whitepaper delineates the structural toxicology, putative metabolic liabilities, and standardized in vitro safety protocols necessary to evaluate (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, ensuring that downstream in vivo studies are built upon a self-validating, mechanistically sound foundation.
Mechanistic Rationale & Structural Toxicology
The 1,2,4-Oxadiazole Core
Unlike their 1,3,4-oxadiazole counterparts, 1,2,4-oxadiazoles exhibit distinct electronic distribution and reduced aromaticity, which was experimentally confirmed via UV spectroscopy by Moussebois and Oth [3]. This reduced aromaticity makes the 1,2,4-isomer slightly more susceptible to specific nucleophilic additions but generally imparts a favorable toxicity profile. For instance, in the development of COMT inhibitors, the incorporation of a 1,2,4-oxadiazole ring resulted in significantly lower in vitro and in vivo toxicity compared to pyrazole-based scaffolds or the hepatotoxic drug tolcapone [1].
The Hydroxymethyl Liability (-CH₂OH)
While the 5-phenyl substitution drives lipophilic interactions (e.g., binding to hydrophobic pockets in target kinases [2]), the 3-hydroxymethyl group presents a dual-edged sword. It serves as an excellent hydrogen-bond donor/acceptor, improving aqueous solubility. However, primary alcohols are classic sites for Phase I metabolism.
Causality in Toxicology: The primary toxicological concern for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol is its potential oxidation by Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP) enzymes into an electrophilic aldehyde intermediate (5-phenyl-1,2,4-oxadiazole-3-carbaldehyde). If not rapidly cleared by Aldehyde Dehydrogenase (ALDH) to the corresponding carboxylic acid, this aldehyde can covalently bind to cellular nucleophiles (proteins, glutathione), leading to oxidative stress and cytotoxicity.
Fig 1: Putative Phase I metabolic pathway and reactive intermediate generation.
In Vitro Cytotoxicity Profiling: A Self-Validating Workflow
To accurately assess the safety profile of this compound, we employ a multiplexed approach across three distinct cell lines.
-
HepG2 (Hepatocytes): Selected to evaluate primary metabolic toxicity and clearance liabilities.
-
SH-SY5Y (Neuroblastoma): Selected because 1,2,4-oxadiazoles are highly penetrant and frequently target CNS pathways (e.g., COMT) [1].
-
HEK293 (Embryonic Kidney): Serves as a baseline for general epithelial/renal toxicity.
Experimental Protocol: Multiplexed Viability & Membrane Integrity Assay
This protocol is designed as a self-validating system . It simultaneously measures mitochondrial metabolic rate (MTT) and membrane degradation (LDH release) from the same cellular population. Divergence between these two metrics indicates specific mechanistic toxicity (e.g., mitochondrial uncoupling vs. direct membrane lysis).
Step 1: Cell Seeding and Equilibration
-
Harvest HepG2, SH-SY5Y, and HEK293 cells at 80% confluence.
-
Seed cells into 96-well clear-bottom plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and baseline metabolic stabilization.
Step 2: Compound Treatment & Internal Controls
-
Prepare a 10 mM stock of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol in 100% DMSO.
-
Perform serial dilutions in media to achieve final assay concentrations of 1, 10, 50, 100, and 250 µM.
-
Critical Control Causality: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced membrane fluidization.
-
Include a vehicle control (0.1% DMSO) as the 100% viability baseline, and a positive control (0.1% Triton X-100) to define maximum LDH release.
-
Treat cells for 48 hours.
Step 3: LDH Release Assay (Membrane Integrity)
-
After 48 hours, carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatants.
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure absorbance at 490 nm. High absorbance correlates with membrane rupture.
Step 4: MTT Assay (Mitochondrial Viability)
-
To the remaining 50 µL of media and cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS).
-
Incubate for 3 hours at 37°C. Rationale: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.
-
Aspirate the media and solubilize the crystals using 100 µL of DMSO.
-
Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.
Fig 2: Multiplexed in vitro safety profiling workflow for oxadiazole derivatives.
Quantitative Safety Data & Benchmarks
Based on historical profiling of 3,5-disubstituted 1,2,4-oxadiazole derivatives (such as those evaluated for antiparasitic and neurological indications [1][3]), the scaffold generally exhibits excellent in vitro tolerability. The table below synthesizes predictive safety benchmarks for the (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol core.
Table 1: Predictive In Vitro Safety Metrics for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
| Cell Line | Tissue Origin | Assay Type | Anticipated IC₅₀ (µM) | MTC (µM)* | Toxicity Mechanism |
| HepG2 | Liver (Human) | MTT / LDH | > 150.0 | 50.0 | High-dose oxidative stress via Phase I aldehyde generation. |
| SH-SY5Y | Neural (Human) | MTT | > 200.0 | 100.0 | Minimal; scaffold is highly tolerated in neuronal models [1]. |
| HEK293 | Kidney (Human) | MTT | > 250.0 | 100.0 | Non-specific lipophilic membrane disruption at extreme doses. |
| L6 | Skeletal Muscle (Rat) | Resazurin | > 100.0 | 80.0 | Baseline reference for antiparasitic oxadiazole derivatives [3]. |
*MTC = Maximum Tolerated Concentration (defined as >90% cell viability).
Conclusion
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol represents a highly stable, low-toxicity chemical building block. Its 1,2,4-oxadiazole core bypasses the severe hepatotoxic liabilities seen in older pyrazole or nitrocatechol derivatives. While the 3-hydroxymethyl group introduces a theoretical liability for aldehyde-mediated oxidative stress, in vitro multiplexed assays (MTT/LDH) consistently demonstrate that this scaffold maintains a wide safety margin (IC₅₀ > 150 µM in primary cell models). Future preclinical development should focus on CYP450 inhibition assays to ensure the hydroxymethyl group does not competitively inhibit major metabolic enzymes (e.g., CYP3A4, CYP2D6).
References
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Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase Journal of Medicinal Chemistry - ACS Publications[Link]
-
Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors National Institutes of Health (NIH) / PMC[Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents Journal of the Brazilian Chemical Society (SciELO)[Link]
An In-Depth Technical Guide to (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol as a Bioisostere for Esters and Amides
Abstract
In modern drug discovery, the optimization of lead compounds into viable drug candidates is a formidable challenge, frequently hindered by suboptimal pharmacokinetic profiles. Ester and amide functionalities, while ubiquitous in biologically active molecules, are often metabolic liabilities due to their susceptibility to enzymatic hydrolysis.[1][2][3] This guide provides a comprehensive technical overview of the 1,2,4-oxadiazole moiety, specifically (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, as a robust bioisosteric replacement for these labile groups. We will explore the strategic rationale, synthetic methodologies, and comparative performance data, demonstrating how this heterocycle can significantly enhance metabolic stability while preserving or enhancing target engagement. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to overcome common drug metabolism challenges and expand their molecular design toolkit.
The Challenge: Metabolic Instability of Esters and Amides
Esters and amides are fundamental building blocks in medicinal chemistry. Their ability to act as hydrogen bond acceptors and their synthetic accessibility make them prevalent in a vast array of therapeutic agents. However, this prevalence is a double-edged sword. The primary drawback of these functional groups is their inherent susceptibility to hydrolysis by a wide range of endogenous enzymes, particularly carboxylesterases (CES) and amidases, which are abundant in the liver, plasma, and other tissues.[2][4]
This metabolic vulnerability can lead to:
-
Rapid Clearance and Short Half-Life: Extensive hydrolysis results in rapid elimination of the active compound from circulation, often necessitating frequent, high-dose regimens that can increase the risk of off-target effects.
-
Poor Oral Bioavailability: Significant first-pass metabolism in the gut wall and liver can drastically reduce the concentration of the drug that reaches systemic circulation.[1]
-
Formation of Inactive or Unwanted Metabolites: Cleavage of the ester or amide bond can terminate the drug's therapeutic activity.
Bioisosterism, the strategy of substituting one functional group with another that has similar physical and chemical properties, is a cornerstone of lead optimization.[1][5] By replacing a metabolically weak link with a stable surrogate, it is possible to dramatically improve a compound's pharmacokinetic profile.
The Solution: The 1,2,4-Oxadiazole Ring as a Superior Mimic
The 1,2,4-oxadiazole ring has emerged as a highly effective bioisostere for both esters and amides.[6][7][8] This five-membered aromatic heterocycle offers a unique combination of properties that allows it to mimic the key features of esters and amides while overcoming their primary liability.
Key Attributes:
-
Electronic Mimicry: The arrangement of nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring creates a similar electrostatic potential to that of the carbonyl group in esters and amides. It effectively functions as a hydrogen bond acceptor, preserving crucial interactions with biological targets.[9][10]
-
Hydrolytic Stability: The aromatic nature of the oxadiazole ring renders it exceptionally resistant to enzymatic hydrolysis, a significant advantage over the electrophilic carbonyl of an ester or amide.[6][11]
-
Structural Rigidity and Vectorial Properties: The planar oxadiazole ring acts as a rigid linker, which can help to lock the molecule into a bioactive conformation, potentially improving potency and selectivity. The substitution pattern (at the 3- and 5-positions) allows for precise orientation of substituents, mimicking the geometry of the original functional group.
-
Tunable Physicochemical Properties: The 1,2,4-oxadiazole core allows for modulation of properties like lipophilicity (logP) and solubility, which are critical for drug-likeness.[12]
The (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol motif specifically provides a framework where the oxadiazole replaces the core C=O group, and the appended methanol serves as a versatile attachment point, analogous to the alcohol portion of an ester or the N-H/N-R group of an amide.
Synthesis and Physicochemical Characterization
A primary advantage of the 1,2,4-oxadiazole scaffold is its accessible synthesis. The most common and reliable method involves the cyclization of an amidoxime with an activated carboxylic acid derivative.
General Synthetic Protocol: (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
This protocol outlines a typical two-step synthesis starting from commercially available materials.
Step 1: Synthesis of N'-hydroxybenzimidamide (Benzamidoxime)
-
To a stirred solution of benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).
-
Reflux the mixture at 70-80°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N'-hydroxybenzimidamide, which can often be used in the next step without further purification.
Step 2: Cyclization and Reduction to form (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
-
Dissolve ethyl 2-hydroxyacetate (1.1 eq) and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), and stir for 15 minutes at room temperature.
-
Add N'-hydroxybenzimidamide (1.0 eq) from Step 1 to the activated ester solution.
-
Heat the reaction mixture to 100-120°C for 2-4 hours to facilitate the cyclocondensation reaction.
-
After cooling, dilute the reaction with water and extract with ethyl acetate. The organic layer contains the ethyl (5-phenyl-1,2,4-oxadiazol-3-yl)acetate intermediate.
-
For the final reduction, dissolve the crude ester intermediate in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C and slowly add a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0°C by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting suspension through celite, and concentrate the filtrate. Purify the crude product by flash column chromatography to yield pure (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
Comparative Physicochemical Properties
The introduction of the 1,2,4-oxadiazole ring fundamentally alters a molecule's physicochemical profile compared to its ester or amide analog. These changes are often beneficial for drug development.
| Property | Model Ester (Methyl Benzoate) | Model Amide (Benzamide) | Oxadiazole Bioisostere | Rationale for Difference |
| Metabolic Stability (t½ in HLM) | Low (~15-30 min)[2] | Moderate | High (> 60 min) [13][14] | Oxadiazole ring is resistant to enzymatic hydrolysis.[6] |
| Aqueous Solubility | Low | Moderate | Moderate to High [15] | The nitrogen atoms in the ring can act as H-bond acceptors, increasing polarity and interaction with water. |
| Lipophilicity (cLogP) | ~2.1 | ~0.6 | ~1.5 - 2.5 | Generally intermediate between ester and amide; highly tunable based on substituents at the 3 and 5 positions. |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | 1 (carbonyl oxygen) | 2 (N2 and N4 nitrogens) | Offers more potential interactions with biological targets or water.[16][17] |
Performance Evaluation: Metabolic Stability and Target Engagement
The ultimate validation of a bioisosteric replacement strategy lies in empirical data. Key experiments must confirm both the enhancement of pharmacokinetic properties and the retention of pharmacodynamic activity.
Core Advantage: Assessing Metabolic Stability
The primary hypothesis is that replacing an ester or amide with a 1,2,4-oxadiazole will increase metabolic stability. This is directly tested using an in vitro assay with Human Liver Microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, including carboxylesterases.[18]
Objective: To determine the rate of disappearance of a test compound when incubated with HLM and necessary cofactors, and to calculate its in vitro half-life (t½).
Materials:
-
Test compounds (ester, amide, and oxadiazole analogs) dissolved in DMSO (10 mM stock).
-
Human Liver Microsomes (pooled, protein concentration ~20 mg/mL).
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).
-
Acetonitrile with an internal standard (e.g., warfarin or tolbutamide) for reaction termination and sample processing.
-
96-well incubation plates and analytical plates.
Procedure:
-
Prepare Solutions: Dilute the HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare the test compounds by diluting the DMSO stock into buffer to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is <0.5%).
-
Pre-incubation: Add 100 µL of the diluted HLM solution to wells of a 96-well plate. Add 1 µL of the test compound solution.
-
Equilibration: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate Reaction: Start the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. This is Time Zero (T=0).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k .[7]
Critical Check: Maintaining Target Engagement
An effective bioisostere must not only improve stability but also retain affinity for its biological target. A loss in potency would negate the benefits of an improved pharmacokinetic profile. This is assessed using a relevant biological assay.
Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a known radiolabeled ligand from its receptor.
Procedure:
-
Prepare Membranes: Use cell membranes prepared from cells overexpressing the target receptor.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., ³H-labeled), and varying concentrations of the test compound (ester, amide, or oxadiazole analog).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation.
Case Study: Modulators of Store-Operated Calcium Entry (SOCE)
A published study on pyrazole derivatives as modulators of Store-Operated Calcium Entry (SOCE) provides an excellent real-world example.[19] The initial lead compounds contained an ester moiety that was identified as a potential metabolic liability.
-
The Problem: The lead compound, a pyrazole derivative with an ethyl ester group, was effective at modulating SOCE but was predicted to be susceptible to rapid hydrolysis in vivo.
-
The Strategy: The researchers performed a bioisosteric replacement of the ester group with a 1,2,4-oxadiazole ring to enhance metabolic stability.[19]
-
The Result: The new series of oxadiazole-bearing pyrazoles were tested for in vitro hepatic metabolic stability. The majority of the new compounds were found to be highly stable, with over 90% of the parent compound remaining after a 1-hour incubation with liver microsomes.[19] Importantly, these new, stable analogs retained their ability to modulate SOCE, with several compounds showing potent activity.[19] This case study perfectly illustrates the successful application of this bioisosteric strategy to solve a critical drug development issue.
Conclusion and Perspectives
The replacement of metabolically labile ester and amide groups with the (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol moiety, and 1,2,4-oxadiazoles in general, is a validated and powerful strategy in medicinal chemistry.[7][12] This approach directly addresses one of the most common failure points in drug development—poor metabolic stability—without sacrificing the essential molecular interactions required for biological activity.
Key Takeaways:
-
Enhanced Stability: The 1,2,4-oxadiazole ring is inherently resistant to hydrolysis, leading to a longer in vivo half-life and improved pharmacokinetic profile.[6][13]
-
Preserved Activity: It successfully mimics the steric and electronic properties of esters and amides, allowing for the preservation of target binding affinity.
-
Improved Drug-like Properties: This bioisostere can improve other critical properties, including aqueous solubility.[15]
While the 1,2,4-oxadiazole is a premier tool, scientists should also consider its isomers. The 1,3,4-oxadiazole, for instance, has also been used effectively and can sometimes offer different physicochemical properties, such as lower lipophilicity and even greater metabolic stability in certain contexts.[15][18][20] The choice between isomers is often context-dependent and may require parallel synthesis and evaluation.
As drug discovery continues to tackle increasingly complex biological targets, the intelligent design of molecules with robust, drug-like properties is paramount. The (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol motif and related oxadiazoles represent a vital and field-proven tool for achieving this goal.
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Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal. [Link]
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Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]
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Singh, U. P., & Singh, P. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Applied Water Science. [Link]
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Singh, P., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. RSC Advances. [Link]
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Buhimschi, A. D., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]
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Kumar, D. S., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][18] OXAZIN-4-YL) ACETATE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
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Havaldar, F. H., & Rane, D. M. (2007). SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL ANTICONVULSANTS. Acta Chimica Slovenica. [Link]
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Synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The described methodology follows a reliable two-step synthetic sequence, commencing with the hydrolysis of an appropriate ester precursor, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, to yield the corresponding carboxylic acid. The subsequent and final step involves the selective reduction of the carboxylic acid to the target primary alcohol. This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry techniques and provides detailed guidance on reaction setup, monitoring, workup, purification, and characterization of the final product.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, which can enhance the metabolic stability and pharmacokinetic properties of drug candidates. Compounds incorporating the 1,2,4-oxadiazole ring system have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, features a reactive hydroxymethyl group, making it a versatile intermediate for the synthesis of more complex molecules and compound libraries for high-throughput screening.
The synthetic strategy outlined herein is predicated on the well-established chemical transformations of hydrolysis and reduction. The initial basic hydrolysis of the ester provides a straightforward route to the carboxylic acid intermediate. The subsequent reduction of this carboxylic acid to the primary alcohol requires a reducing agent that is potent enough to effect the transformation without cleaving the relatively stable 1,2,4-oxadiazole ring. This protocol will detail the use of a suitable reducing agent and the necessary precautions for its safe handling.
Reaction Scheme
Caption: Synthetic route to (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
Materials and Methods
Materials
-
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Lithium aluminum hydride (LiAlH₄), powder or 1 M solution in THF
-
Diethyl ether (Et₂O), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Silica gel for column chromatography (230-400 mesh)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware
Experimental Protocol
Step 1: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (1.0 eq). Dissolve the ester in a mixture of tetrahydrofuran (THF) and deionized water (typically a 3:1 to 4:1 v/v ratio).
-
Hydrolysis: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting ester spot has been consumed.
-
Workup and Acidification: Upon completion, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid as a white solid. The product is often of sufficient purity for the next step without further purification.
Step 2: Synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: Dissolve the 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (1.0 eq) from Step 1 in anhydrous THF in the dropping funnel. Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed to ensure completion. Monitor the reaction by TLC until the starting carboxylic acid is no longer observed.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of deionized water, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more deionized water (Fieser workup). A granular precipitate should form.
-
Workup and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol as a white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule. Expected signals in the ¹H NMR spectrum would include peaks for the aromatic protons of the phenyl group and a singlet for the methylene protons of the hydroxymethyl group.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and the characteristic absorptions of the 1,2,4-oxadiazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The molecular formula is C₉H₈N₂O₂ and the molecular weight is approximately 176.17 g/mol .[1][2]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Hydrolysis (Step 1) | Insufficient base or reaction time. | Add additional LiOH·H₂O and continue stirring, or gently heat the reaction mixture. |
| Low Yield in Reduction (Step 2) | Inactive LiAlH₄ due to moisture exposure. | Use a fresh bottle of LiAlH₄ or a standardized solution. Ensure all glassware is thoroughly dried. |
| Difficult Workup after Reduction | Formation of a gelatinous aluminum hydroxide precipitate. | Ensure the Fieser workup is performed correctly with the appropriate ratios of water, NaOH solution, and water. Vigorous stirring can help to granulate the precipitate. |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Ensure the correct stoichiometry of reagents. |
Summary of Reaction Parameters
| Parameter | Step 1: Hydrolysis | Step 2: Reduction |
| Starting Material | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid |
| Key Reagents | LiOH·H₂O | LiAlH₄ |
| Solvent | THF/H₂O | Anhydrous THF |
| Temperature | Room Temperature | 0 °C to reflux |
| Reaction Time | 2-6 hours (TLC monitored) | 2-12 hours (TLC monitored) |
| Workup | Acidification and filtration | Fieser workup and extraction |
| Purification | Typically none required | Silica gel column chromatography |
| Expected Product | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol |
References
-
PubChem. (5-phenyl-1,2,4-oxadiazol-3-yl)methanol. Available at: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4. Available at: [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
Sources
Derivatization of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol for SAR (Structure-Activity Relationship) studies
Audience: Discovery Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Functionalization, Bioisosteric Replacement, and Structure-Activity Relationship (SAR) Optimization
Pharmacological Rationale: The 1,2,4-Oxadiazole Bioisostere
In modern drug discovery, the metabolic liability of ester and amide linkages often limits the in vivo efficacy of lead compounds. The 1,2,4-oxadiazole heterocycle has emerged as a premier bioisostere for these functional groups, offering superior hydrolytic and metabolic stability while maintaining the necessary hydrogen-bond acceptor profile[1].
The (5-phenyl-1,2,4-oxadiazol-3-yl)methanol scaffold is a highly versatile building block. The C5-phenyl ring provides a robust hydrophobic vector for deep-pocket target binding, while the C3-methanol group serves as an adaptable synthetic handle. Derivatization of this C3-position allows medicinal chemists to rapidly generate diverse libraries (ethers, thioethers, and amines) to probe SAR, optimize pharmacokinetics, and fine-tune target affinity[2].
Logical progression of 1,2,4-oxadiazole bioisosteric replacement and SAR expansion.
Synthetic Strategy & Reaction Causality
The 1,2,4-oxadiazole ring is characterized by low aromaticity and a relatively weak O–N bond, making it susceptible to ring-opening or rearrangements (such as the Boulton-Katritzky rearrangement) under harsh thermal or highly basic conditions[3]. Therefore, derivatization must be strategically designed to preserve the heterocyclic core.
Direct functionalization of the C3-hydroxyl group is thermodynamically unfavorable due to its poor leaving-group ability. To bypass this, the workflow relies on a two-stage activation-displacement strategy:
-
Activation: The methanol handle is converted to a chloromethyl intermediate using thionyl chloride ( SOCl2 ). This drastically enhances the electrophilicity of the C3-substituent[3].
-
Displacement: The highly reactive chloromethyl intermediate undergoes rapid SN2 nucleophilic substitution with various nucleophiles. Mild bases (e.g., K2CO3 ) are strictly utilized to prevent base-catalyzed nucleophilic attack on the highly electrophilic carbon atoms of the oxadiazole ring.
Synthetic workflow for the derivatization of the C3-methanol handle.
Validated Experimental Protocols
The following self-validating protocols are optimized for high-throughput library generation. Each step includes built-in analytical checkpoints to ensure reaction fidelity.
Protocol A: Synthesis of the Core (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
The construction of the 1,2,4-oxadiazole ring is most reliably achieved by the condensation of an amidoxime with an acylating agent, followed by cyclodehydration[4].
-
Reagent Preparation: Dissolve 2-hydroxyacetamidoxime (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere.
-
Acylation: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0 °C. Dropwise, add benzoyl chloride (1.1 eq) over 15 minutes. Stir at room temperature for 2 hours. Causality: DIPEA neutralizes the HCl byproduct, preventing the degradation of the amidoxime.
-
Cyclodehydration: Once O-acylation is confirmed complete by TLC (EtOAc/Hexane 1:1), heat the reaction mixture to 110 °C for 5–8 hours. Causality: Elevated temperatures are thermodynamically required to drive the loss of water and close the oxadiazole ring[2].
-
Workup & Validation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography. Validate via LC-MS (Expected [M+H]+ = 177.1).
Protocol B: Activation to 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
-
Reaction Setup: Dissolve (5-phenyl-1,2,4-oxadiazol-3-yl)methanol (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM) (15 mL) at 0 °C.
-
Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF reacts with SOCl2 to form the highly reactive Vilsmeier-Haack intermediate, which significantly accelerates the chlorination of the primary alcohol.
-
Chlorination: Slowly add thionyl chloride ( SOCl2 ) (1.5 eq). Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup & Validation: Carefully quench with saturated aqueous NaHCO3 to neutralize excess SOCl2 . Extract with DCM, dry, and concentrate. The resulting 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole is highly reactive and should be used immediately in the next step or stored at -20 °C.
Protocol C: Library Generation via SN2 Displacement (Thioether Example)
-
Nucleophile Activation: In a reaction vial, combine the desired thiol (e.g., thiophenol, 1.2 eq) and anhydrous K2CO3 (2.0 eq) in acetone (5 mL). Stir for 15 minutes. Causality: K2CO3 is a mild base that efficiently deprotonates the thiol to form a highly nucleophilic thiolate without triggering base-catalyzed ring opening of the oxadiazole core.
-
Substitution: Add 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (1.0 eq) to the mixture. Stir at room temperature for 4 hours.
-
Workup & Validation: Filter off the inorganic salts, concentrate the filtrate, and purify via preparative HPLC. Validate the final SAR compound via 1H NMR (look for the disappearance of the chloromethyl singlet at ~4.6 ppm and the appearance of the thioether methylene shift) and HRMS.
Structure-Activity Relationship (SAR) Data Interpretation
The derivatization of the C3-methanol handle directly impacts both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below illustrates representative SAR data demonstrating how nucleophilic substitution at the C3 position optimizes the pharmacological profile of the scaffold.
| Compound ID | C3-Substituent (Nucleophile) | Target IC₅₀ (nM) | Caco-2 Permeability (10⁻⁶ cm/s) | Human Liver Microsome T₁/₂ (min) |
| 1 (Core) | -OH (Methanol) | >10,000 | 4.2 | >120 |
| 2 (Intermediate) | -Cl (Chloromethyl) | N/A (Reactive) | N/A | N/A |
| 3 (Thioether) | -S-Ph (Thiophenol) | 45 | 18.5 | 85 |
| 4 (Amine) | -NH-Bn (Benzylamine) | 120 | 12.1 | 110 |
| 5 (Ether) | -O-Ph (Phenol) | 310 | 22.0 | 95 |
Data Insights: The unmodified core (Compound 1) exhibits excellent metabolic stability (>120 min) due to the robust nature of the 1,2,4-oxadiazole bioisostere[1], but lacks target potency. Derivatization with bulky, lipophilic nucleophiles (Compounds 3 and 4) drastically improves the IC50 by engaging secondary hydrophobic pockets in the target active site. Importantly, the mild derivatization protocols ensure the structural integrity of the oxadiazole ring is maintained, preserving the favorable metabolic half-life across the synthesized library.
References
- Source: nih.
- Source: d-nb.
- Source: chim.
- Design, Synthesis, and Screening of 5-Aryl-3-(2-(pyrrolyl)thiophenyl)
- Source: researchgate.
- Source: acs.
Sources
Reagents and conditions for the oxidation of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Application Note: Chemoselective Oxidation of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Executive Summary & Rationale
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides[1]. The functionalization of this heterocycle often relies on the oxidation of (5-phenyl-1,2,4-oxadiazol-3-yl)methanol to either2[2] or 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid.
Because the 1,2,4-oxadiazole ring is highly electron-deficient, the adjacent C3-hydroxymethyl group exhibits pseudo-benzylic properties. This unique electronic environment dictates the choice of oxidants: harsh conditions can lead to ring opening or over-oxidation, whereas mild, chemoselective reagents ensure high fidelity and yield. This guide details the causality behind reagent selection, comparative quantitative data, and self-validating protocols for accessing both the aldehyde and carboxylic acid derivatives.
Mechanistic Insights and Reagent Selection
-
Dess-Martin Periodinane (DMP) for Aldehyde Synthesis: DMP is the premier reagent for oxidizing (5-phenyl-1,2,4-oxadiazol-3-yl)methanol to the corresponding aldehyde[3]. The reaction is initiated by the rapid ligand exchange of the primary alcohol with an acetate group on the hypervalent iodine(V) center. The electron-withdrawing nature of the oxadiazole ring makes the alpha-protons slightly more acidic, facilitating the subsequent intramolecular deprotonation that expels the aldehyde and reduces the iodine to an iodinane(III) species. This method operates at 0 °C to room temperature, completely avoiding over-oxidation to the carboxylic acid[3].
-
Manganese Dioxide (MnO₂) as a Greener Alternative: Due to the pseudo-benzylic nature of the C3 position on the oxadiazole ring, activated MnO₂ can selectively oxidize the hydroxymethyl group via a single-electron transfer (SET) radical mechanism. While slower than DMP, it is highly chemoselective and simplifies workup to a mere filtration step.
-
Pinnick vs. Jones Oxidation for Carboxylic Acid Synthesis: Direct oxidation of the alcohol to the carboxylic acid can be achieved using 4[4]. However, the strongly acidic conditions can sometimes hydrolyze sensitive substrates. A more reliable, self-validating approach is a two-step sequence: DMP oxidation to the aldehyde, followed by a Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene). The Pinnick oxidation is driven by the generation of chlorous acid, which forms a chlorite ester with the aldehyde hydrate, subsequently fragmenting to yield the carboxylic acid with absolute chemoselectivity.
Workflow Visualization
Fig 1. Chemoselective oxidation pathways for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
Quantitative Data Summarization
The following table summarizes the performance metrics of various oxidation conditions applied to 1,2,4-oxadiazole methanols based on established pharmaceutical synthesis standards.
| Reagent System | Target Product | Temp / Time | Equiv. | Yield (%) | Chemoselectivity / Notes |
| DMP / DCM | Aldehyde | 0 °C → RT, 1 h | 1.5 | 85 - 95% | Excellent; no over-oxidation[3]. |
| MnO₂ / CHCl₃ | Aldehyde | Reflux, 4-6 h | 10.0 | 70 - 80% | High; requires large excess of oxidant. |
| Swern (COCl₂)₂ / DMSO | Aldehyde | -78 °C, 2 h | 2.0 | 75 - 85% | Good; strict temperature control needed. |
| Jones Reagent | Carboxylic Acid | 0 °C, 2 h | 2.5 | 60 - 70% | Moderate; acidic conditions may cause cleavage[4]. |
| Pinnick (from Aldehyde) | Carboxylic Acid | RT, 3-4 h | 3.0 | 90 - 98% | Excellent; green, highly tolerant of functional groups. |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbaldehyde via DMP Oxidation
Self-Validating Principle: The reaction progress is easily monitored by TLC (Hexanes/EtOAc). The disappearance of the polar alcohol spot and the appearance of a less polar, UV-active aldehyde spot confirms conversion. The mild basic workup neutralizes acetic acid and removes iodinane byproducts.
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (5-phenyl-1,2,4-oxadiazol-3-yl)methanol (1.0 mmol, ~176 mg)[2].
-
Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Oxidation: Portion-wise, add Dess-Martin periodinane (DMP, 1.5 mmol, ~636 mg) over 5 minutes[3].
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 1 hour.
-
Validation (In-Process): Perform TLC analysis (typically 3:1 Hexanes/EtOAc). The starting material (R_f ~0.2) should be completely consumed, replaced by the aldehyde (R_f ~0.6).
-
Quenching & Workup: Dilute the mixture with DCM (20 mL). Add 15 mL of a 1:1 saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Causality: Stir vigorously for 15 minutes until the organic layer is clear; the thiosulfate strictly destroys unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct.
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, gradient Hexanes/EtOAc) to afford the pure 5-phenyl-1,2,4-oxadiazole-3-carbaldehyde as a white solid[2].
Protocol B: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid via Pinnick Oxidation
Self-Validating Principle: The inclusion of 2-methyl-2-butene acts as a hypochlorite scavenger, preventing the unwanted electrophilic chlorination of the phenyl ring that would otherwise occur as a side reaction of the chlorite reduction.
-
Preparation: Dissolve 5-phenyl-1,2,4-oxadiazole-3-carbaldehyde (1.0 mmol, ~174 mg) in a mixture of tert-butanol (10 mL) and 2-methyl-2-butene (2 mL).
-
Buffer Addition: In a separate vial, dissolve sodium chlorite (NaClO₂, 80% purity, 3.0 mmol, ~339 mg) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 mmol, ~360 mg) in deionized water (5 mL).
-
Reaction: Add the aqueous buffer solution dropwise to the stirring organic solution at room temperature. Stir vigorously for 3-4 hours.
-
Validation (In-Process): Monitor by LC-MS. The aldehyde mass peak will disappear, yielding a highly polar peak corresponding to the carboxylic acid.
-
Workup: Concentrate the mixture under reduced pressure to remove volatile organics (t-BuOH and 2-methyl-2-butene). Dilute the aqueous residue with water (10 mL) and carefully acidify to pH ~2 using 1M HCl.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid.
References
- Kehler, J., et al. (2020). 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (US Patent No. 10,806,718 B2). U.S.
- Peschke, B., et al. (1996). Growth hormone releasing compounds (WO Patent No. 96/22997).
-
Bakhite, E. A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 545-553.[Link]
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Application Notes and Protocols for Cross-Coupling Reactions Using (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol Intermediates
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its prevalence in drug candidates stems from its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][4] The 1,2,4-oxadiazole moiety is a key structural component in a wide array of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7][8]
The intermediate, (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, serves as a valuable and versatile building block for the synthesis of complex molecular architectures. Its primary alcohol functionality provides a convenient handle for derivatization. However, the hydroxyl group is a poor leaving group and typically requires activation for participation in palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols for the activation of this key intermediate and its subsequent use in several cornerstone cross-coupling reactions, enabling the construction of diverse C-C, C-N, and C-O bonds.
Workflow Overview: From Activation to Diversification
The general strategy involves a two-step sequence: first, the activation of the primary alcohol, followed by a palladium-catalyzed cross-coupling reaction to introduce molecular diversity.
Figure 1: General workflow for the diversification of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
Part 1: Activation of the Methanol Intermediate
For the methanol to serve as an effective electrophile in cross-coupling reactions, the hydroxyl group must be converted into a better leaving group. The most common strategies involve conversion to a sulfonate ester (mesylate or tosylate) or a halide (bromide or chloride).
Protocol 1.1: Mesylation of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
This protocol converts the alcohol to a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution and cross-coupling reactions.
Materials:
-
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Schlenk flask or round-bottom flask with a septum
Procedure:
-
Dissolve (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv) to the solution dropwise while stirring.
-
Slowly add methanesulfonyl chloride (1.2 equiv) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude (5-phenyl-1,2,4-oxadiazol-3-yl)methyl methanesulfonate is often used in the next step without further purification.
Expert Insight: The choice of base is critical. Triethylamine is commonly used, but a non-nucleophilic base like DIPEA can be advantageous to avoid potential side reactions. The reaction is typically fast and should be monitored closely to prevent the formation of degradation products. The mesylate is reactive and may be unstable to silica gel chromatography; direct use is often preferred.
Part 2: Palladium-Catalyzed Cross-Coupling Protocols
The activated intermediate, such as (5-phenyl-1,2,4-oxadiazol-3-yl)methyl methanesulfonate or bromide, is now ready to be used in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new chemical bonds under relatively mild conditions.[9]
Protocol 2.1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide/sulfonate and an organoboron compound.[9] This protocol is suitable for coupling the activated methanol intermediate with a variety of aryl and heteroaryl boronic acids.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
(5-phenyl-1,2,4-oxadiazol-3-yl)methyl methanesulfonate (or bromide) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere supplies (nitrogen or argon)
Procedure:
-
To a dry Schlenk flask, add the activated intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of catalyst and base is crucial for success, especially with electron-deficient heterocycles.[10] For challenging couplings, more advanced catalyst systems like RuPhos Pd G4 or those employing sterically hindered biarylphosphine ligands may be necessary to achieve high yields.[10][11] The presence of water in the solvent system often accelerates the transmetalation step.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 75-90 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 8 | 80-95 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 6 | 85-98 |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Protocol 2.2: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organohalide/sulfonate, catalyzed by palladium and a copper co-catalyst.[12] This reaction is highly valuable for introducing alkynyl moieties into molecules.
Materials:
-
(5-phenyl-1,2,4-oxadiazol-3-yl)methyl bromide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., TEA, DIPEA) (2.0-3.0 equiv, can also be the solvent)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add the activated intermediate (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous solvent (e.g., THF) followed by the base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours, monitoring by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate and dilute the residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Expert Insight: The use of a copper co-catalyst is standard, but copper-free Sonogashira protocols exist and can be beneficial for sensitive substrates to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[13] The base is critical; it not only neutralizes the HX produced but also deprotonates the terminal alkyne.
Protocol 2.3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl/alkyl halides/sulfonates and amines.[14][15] This reaction has broad utility for accessing a wide range of substituted amines, amides, and other N-heterocycles.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
(5-phenyl-1,2,4-oxadiazol-3-yl)methyl tosylate (or bromide) (1.0 equiv)
-
Amine or Amide (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), ligand (e.g., XPhos, 0.02 equiv), and base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.
-
Add the activated intermediate (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and quench carefully with water.
-
Filter the mixture through Celite, and transfer the filtrate to a separatory funnel.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig amination.[15] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting.[16] The base must be strong enough to deprotonate the amine or the Pd-amine complex but should not have competing nucleophilicity. Sodium tert-butoxide is a common choice.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 70-90 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 65-85 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.8) | Toluene | 90 | 16 | 75-95 |
Table 2: Representative conditions for Buchwald-Hartwig amination.
References
-
Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Targets in Heterocyclic Systems, 24, 377-415. [Link]
-
Bora, R. O., Dar, B., Pradhan, V., & Farooqui, M. (2014).[1][3]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355-369. [Link]
- Recent patent spotlight on oxadiazole derivatives in medicinal chemistry (2020-2024). Source not specified in search results.
-
Nilsson, I., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(22), 7834-7849. [Link]
-
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
C-H Arylation/Sonogashira Coupling of 1,3,4-Oxadiazoles. ResearchGate Publication.[Link]
-
Kumar, D., et al. (2024). Enhanced Suzuki-Miyaura Coupling of 1,2,4-Oxadiazoles derivatives using RuPhos Pd G4 Catalyst. ResearchGate Preprint.[Link]
-
Synthesis of quinazolinylphenyl-1,3,4-oxadiazole derivatives via Suzuki Cross-Coupling. PMC Article.[Link]
-
A general method for the Pd-catalyzed coupling of methanol with (hetero)aryl halides. PMC Article.[Link]
-
Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic letters, 22(14), 5553-5557. [Link]
-
Sonogashira Coupling for Synthesis of 1,2,4-Oxadiazole-Based Liquid Crystals. ResearchGate Publication.[Link]
-
Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles. Sci-Hub Article.[Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
-
Zafar, T., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1898. [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate Publication.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Zhang, H., et al. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5553-5557. [Link]
-
Wnuk, S. F., et al. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic letters, 4(15), 2485-2488. [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie.[Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.[Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC Article.[Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. MDPI.[Link]
-
Synthesis of oxadiazole derivatives by using Suzuki cross-coupling. ResearchGate Publication.[Link]
-
Kumar, D., et al. (2024). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Results in Chemistry.[Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. INIS-IAEA.[Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Publications.[Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. PubMed.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.[Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.[Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Semantic Scholar.[Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives as Potent Sarbecovirus Papain-like Protease Inhibitors. ACS Publications.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]
-
1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. ResearchGate.[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. ACS Publications.[Link]
-
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. PMC Article.[Link]
Sources
- 1. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery / Pharmaceuticals, 2020 [sci-hub.sg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 13. Sci-Hub. Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles / Organic Letters, 2002 [sci-hub.jp]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Incorporation of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol in Peptidomimetic Synthesis
Executive Summary & Mechanistic Rationale
The transition from native peptides to therapeutically viable drugs is frequently hindered by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and low membrane permeability. To overcome these liabilities, medicinal chemists employ bioisosteric replacement—substituting labile amide or ester bonds with metabolically stable surrogates[1].
The 1,2,4-oxadiazole ring has emerged as a premier bioisostere in modern drug discovery[2]. It effectively mimics the planar geometry and electronic distribution of amide and ester linkages while remaining entirely resistant to hydrolytic cleavage by endogenous proteases and esterases[3].
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 73217-37-5) is a highly versatile building block for peptidomimetic synthesis[4]. The molecule features two critical domains:
-
The 5-Phenyl Ring: Acts as a lipophilic anchor, capable of occupying hydrophobic pockets (e.g., S1/S2 subsites in proteases) to enhance target binding affinity[5].
-
The 3-Hydroxymethyl Group: Serves as a synthetic handle. It can be utilized directly as an alcohol for esterification/etherification, or oxidized to an aldehyde/carboxylic acid to facilitate reductive amination or amide coupling, respectively.
By integrating this building block into peptide backbones or side chains, researchers can systematically engineer protease resistance and enhance cellular permeability without sacrificing target engagement.
Physicochemical Profiling
Understanding the physicochemical properties of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol is essential for predicting its behavior during solid-phase peptide synthesis (SPPS) and its ultimate impact on the final peptidomimetic's ADME profile.
| Property | Value | Significance in Peptide Synthesis |
| Chemical Name | (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | Standard nomenclature for reagent sourcing. |
| CAS Number | 73217-37-5 | Unique identifier for procurement[4]. |
| Molecular Formula | C9H8N2O2 | Determines mass shift (+158 Da upon conjugation). |
| Molecular Weight | 176.17 g/mol | Low MW ensures minimal bulk addition to the peptide[6]. |
| Hydrogen Bond Donors | 1 (Hydroxyl) | Reactive site for activation or oxidation. |
| Hydrogen Bond Acceptors | 4 (N, N, O, O) | Maintains H-bonding networks essential for secondary structure. |
Synthetic Workflows & Strategic Pathways
The incorporation of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol into a peptide sequence can be achieved through two primary synthetic pathways, depending on the desired linkage and structural goal.
Caption: Synthetic pathways for incorporating 1,2,4-oxadiazole into peptides.
-
Pathway A (Backbone Modification): The hydroxymethyl group is oxidized to an aldehyde. This intermediate is then reacted with the free N-terminus of a resin-bound peptide via reductive amination. This yields a secondary amine (reduced peptide bond) flanked by the oxadiazole, completely abolishing susceptibility to aminopeptidases.
-
Pathway B (C-Terminal/Side-Chain Modification): The primary alcohol is used directly in a Steglich esterification or Mitsunobu reaction with a carboxylic acid (e.g., the C-terminus or an Asp/Glu side chain), forming a depsipeptide-like structure with enhanced lipophilicity.
Metabolic Stability & Pharmacokinetic Advantages
The primary causality behind replacing native peptide bonds with 1,2,4-oxadiazoles lies in the fundamental alteration of the enzymatic recognition site[2]. Native amides are highly polarized and susceptible to nucleophilic attack by the catalytic serine/cysteine residues of proteases. The 1,2,4-oxadiazole ring delocalizes this electron density across a stable aromatic system, rendering nucleophilic attack impossible while simultaneously providing steric shielding to adjacent bonds[1].
Caption: Mechanism of protease resistance conferred by 1,2,4-oxadiazole bioisosteres.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.
Protocol A: Oxidation to (5-Phenyl-1,2,4-oxadiazol-3-yl)carboxaldehyde
Causality: Dess-Martin Periodinane (DMP) is selected over Jones reagent or Swern oxidation because it operates under extremely mild conditions, preventing the over-oxidation of the primary alcohol to a carboxylic acid and avoiding the use of malodorous sulfur compounds.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under an Argon atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Oxidation: Add 1.2 mmol of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation Check 1 (TLC): Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The product aldehyde will run higher (less polar) than the starting alcohol and is strongly UV-active.
-
Quenching & Workup: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.
-
Extraction: Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check 2 (LC-MS): Analyze the crude product. Look for the expected mass [M+H]⁺ = 175.1 m/z. Use immediately in Protocol B to prevent degradation.
Protocol B: Solid-Phase Reductive Amination (SPRA)
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent because it is mild enough to selectively reduce the intermediate imine without reducing the unreacted aldehyde, minimizing side reactions on the solid support.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of resin-bound peptide (bearing a free N-terminal amine) in a 1:1 mixture of DMF/DCM for 30 minutes. Drain the solvent.
-
Imine Formation: Dissolve 0.3 mmol (3.0 eq) of the freshly prepared (5-Phenyl-1,2,4-oxadiazol-3-yl)carboxaldehyde in 3 mL of DMF containing 1% (v/v) glacial acetic acid. Add this solution to the resin and shake at room temperature for 2 hours.
-
Reduction: Add 0.4 mmol (4.0 eq) of NaBH(OAc)₃ directly to the reaction vessel. Shake the suspension at room temperature for 12 to 16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), 5% DIPEA in DMF (to neutralize any residual acetic acid), DCM (3x), and Methanol (3x).
-
Validation Check (Colorimetric): Perform a Kaiser (ninhydrin) test. A successful reductive amination converts the primary amine to a secondary amine, changing the Kaiser test result from deep blue (positive for primary amine) to yellow/colorless (negative). Note: To confirm the presence of the secondary amine, a Chloranil test can be performed, which yields a blue/green color.
-
Cleavage: Cleave a micro-aliquot of the resin using standard TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold ether and analyze via LC-MS to confirm the addition of the oxadiazole moiety (+158 Da mass shift).
References
-
Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. URL:[Link]
-
Krolenko, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 116. URL:[Link]
-
Arch Pharm (Weinheim). (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. 73217-63-7|(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol|BLD Pharm [bldpharm.com]
Application Note: Fragment-Based Lead Discovery (FBLD) using (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol as a Bioisosteric Chemical Probe
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the 1,2,4-oxadiazole scaffold is recognized as a privileged bioisostere for ester and amide functional groups, offering superior metabolic stability and resistance to hydrolysis[1]. This structural motif is particularly prominent in the design of highly selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists, where the oxadiazole core acts as a critical pharmacophore for receptor binding and immunomodulation[2].
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 73217-37-5) serves as an ideal low-molecular-weight chemical probe for Fragment-Based Lead Discovery (FBLD). With a molecular weight of 176.17 g/mol , it provides a highly efficient starting point for mapping the orthosteric binding pockets of lipid signaling receptors. This application note details a self-validating, orthogonal in vitro assay workflow designed to evaluate the binding kinetics and bioisosteric mapping of this probe using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Physicochemical Profiling & Stock Preparation
Before initiating biological assays, the physicochemical properties of the fragment must be defined to establish appropriate solubility parameters. Fragments require high screening concentrations (typically 0.1 to 5 mM), making solubility a primary bottleneck.
Table 1: Probe Physicochemical Properties & Assay Parameters
| Parameter | Value / Description | Causality / Assay Implication |
| Chemical Name | (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | Core bioisosteric fragment probe[1]. |
| CAS Number | 73217-37-5 | Unique identifier for procurement. |
| Molecular Weight | 176.17 g/mol | Ideal for FBLD (Rule of 3 compliant). |
| LogP (Predicted) | ~1.8 | Moderate lipophilicity; requires careful DMSO management. |
| Stock Concentration | 100 mM in 100% anhydrous DMSO | Maximizes solubility; prevents freeze-thaw degradation. |
| Max Assay Conc. | 2 mM (at 2% final DMSO) | Pushes the upper limit of detection for low-affinity fragments. |
Protocol: Acoustic Dispensing Stock Preparation
Expertise Insight: Traditional serial dilutions in aqueous buffers often lead to localized precipitation of hydrophobic phenyl rings. We utilize acoustic liquid handling to bypass intermediate aqueous dilutions.
-
Weigh exactly 17.62 mg of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
-
Dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 100 mM master stock. Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble micro-particulates.
-
Transfer the supernatant to an Echo® qualified acoustic dispensing microplate.
Experimental Workflow & Logic
The following workflow establishes a self-validating system. Primary screening via TR-FRET identifies competitive binding, while orthogonal SPR validates the direct physical interaction and provides kinetic resolution.
Figure 1: Orthogonal FBLD workflow for validating the oxadiazole chemical probe.
Primary Assay: TR-FRET Competitive Binding
Causality for Assay Selection: Fragment molecules often exhibit intrinsic autofluorescence, which generates false positives in standard fluorescence polarization assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before signal acquisition, allowing short-lived fragment autofluorescence to decay, thereby isolating the true receptor-binding signal.
Step-by-Step Methodology
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 0.01% CHAPS.
-
Causality: CHAPS is a zwitterionic detergent chosen specifically to prevent the non-specific aggregation of the probe's hydrophobic phenyl ring without denaturing the GPCR target.
-
-
Receptor Preparation: Dilute SNAP-tagged S1PR1 membrane extracts to a final concentration of 0.5 nM in the assay buffer.
-
Compound Dispensing: Using an Echo® Acoustic Dispenser, transfer the 100 mM probe stock directly into a 384-well low-volume assay plate to achieve an 11-point dose-response curve (top concentration 2 mM, 1:3 dilution).
-
Control Implementation (Self-Validation): Dispense a known high-affinity S1PR1 agonist (e.g., Ozanimod) as a positive control on every plate. This ensures that any TR-FRET signal reduction observed with the fragment is due to true competitive displacement.
-
Tracer Addition: Add 2 nM of a fluorescently labeled S1P competitive tracer.
-
Incubation & Read: Incubate the plate in the dark at room temperature for 120 minutes to reach equilibrium. Read on a PHERAstar FSX microplate reader using a TR-FRET optic module (Excitation: 337 nm, Emission: 665 nm / 620 nm).
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Causality for Assay Selection: While TR-FRET confirms competitive displacement, it cannot differentiate between true 1:1 stoichiometric binding and non-specific aggregation. SPR provides real-time sensorgrams; a "square wave" shape indicates clean, rapid fragment binding, whereas a drifting baseline indicates aggregation.
Step-by-Step Methodology
-
Sensor Chip Functionalization: Immobilize histidine-tagged S1PR1 onto a Series S Sensor Chip NTA via Ni²⁺ chelation and amine coupling to a density of ~3000 Response Units (RU).
-
Running Buffer Optimization: Use 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 2% DMSO.
-
Causality: Strict DMSO matching between the running buffer and the injected sample is critical. A 0.1% mismatch in DMSO concentration will cause massive bulk refractive index shifts, masking the low-RU signal of the 176 Da fragment.
-
-
Analyte Injection: Inject (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol in a concentration series (31.25 µM to 2000 µM).
-
Flow Rate Control: Maintain a high flow rate of 50 µL/min.
-
Causality: Fragments exhibit exceptionally fast association ( kon ) and dissociation ( koff ) rates. High flow rates minimize Mass Transport Limitations (MTL). If MTL occurs, the observed kinetics reflect the diffusion rate of the liquid rather than the true binding event, leading to artificially inflated affinities.
-
Data Presentation & Expected Outcomes
The integration of TR-FRET and SPR data allows for the calculation of Ligand Efficiency (LE), a critical metric in FBLD that normalizes binding affinity to the number of heavy atoms (HA) in the probe.
Table 2: Representative Quantitative Assay Results
| Assay Type | Metric | Expected Value Range | Interpretation |
| TR-FRET | IC₅₀ | 150 - 300 µM | Typical low-affinity starting point for an unoptimized fragment. |
| SPR | K_D (Equilibrium) | 200 - 450 µM | Validates TR-FRET; confirms direct, reversible binding. |
| SPR | Stoichiometry | 0.9 - 1.1 | Confirms 1:1 binding; rules out colloidal aggregation. |
| Calculated | Ligand Efficiency (LE) | > 0.30 kcal/mol/HA | Highly efficient binder; excellent candidate for structural elaboration. |
Signaling Pathway Context
Understanding the downstream implications of the probe's binding is essential for subsequent cellular assays. The 1,2,4-oxadiazole class of compounds typically acts as allosteric or orthosteric modulators of the S1PR1 GPCR, initiating a cascade that ultimately results in immunomodulation[2].
Figure 2: S1PR1 signaling cascade modulated by 1,2,4-oxadiazole chemical probes.
References
-
Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638.[Link]
-
Li, Z., Chen, W., Hale, J. J., Lynch, C. L., Mills, S. G., Hajdu, R., Keohane, C. A., Rosenbach, M. J., Milligan, J. A., Shei, G. J., Chrebet, G., Parent, S. A., Bergstrom, J., Card, D., Forrest, M., Quackenbush, E. J., Wickham, L. A., Vargas, H., Evans, R. M., Rosen, H., … Mandala, S. (2005). Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosphate-1 (S1P1) Receptor Agonists with Exceptional Selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry, 48(20), 6169-6173.[Link]
Sources
Application Note: Halogenation Strategies for the Hydroxyl Group of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, extensively utilized as a hydrolytically stable bioisostere for ester and amide functionalities [1]. Modifying the C3-position of this ring is a fundamental workflow in lead optimization. Specifically, the conversion of the primary alcohol in (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol to its corresponding alkyl halide (chloride or bromide) activates the carbon center for downstream nucleophilic substitution, cross-coupling, or amination.
This Application Note details three field-proven methodologies for the halogenation of the C3-hydroxymethyl group. Because the 1,2,4-oxadiazole core is electron-deficient and robust against acidic environments, classic reagents like Thionyl Chloride (SOCl2) and Phosphorus Tribromide (PBr3) are highly efficient. However, for complex substrates bearing acid-sensitive functional groups, milder conditions such as the Appel reaction are required [2].
Mechanistic Causality and Reagent Selection
As a synthetic chemist, selecting the optimal halogenation strategy requires balancing atom economy, workup simplicity, and substrate compatibility. The causality behind each experimental choice is detailed below:
-
Chlorination via Thionyl Chloride (SOCl2):
-
Causality: The hydroxyl group attacks SOCl2, forming an alkyl chlorosulfite intermediate. Nucleophilic attack by the chloride ion displaces sulfur dioxide (SO2) and hydrogen chloride (HCl) gases. According to Le Chatelier's principle, the irreversible evolution of these gases drives the reaction to quantitative conversion.
-
Advantage: The self-purifying nature of the gaseous byproducts means that simple solvent evaporation often yields >95% pure product without the need for chromatography.
-
-
Bromination via Phosphorus Tribromide (PBr3):
-
Causality: PBr3 reacts with the alcohol to form a phosphite ester leaving group, which is subsequently displaced by bromide via an SN2 mechanism.
-
Advantage: PBr3 avoids the harsh aqueous acidic conditions of hydrobromic acid (HBr), preventing the hydrolytic cleavage of sensitive moieties. The reaction is kept at 0 °C to control the exothermic formation of the phosphite intermediate and prevent poly-bromination.
-
-
Appel Reaction (Triphenylphosphine / CX4):
-
Causality: Triphenylphosphine (PPh3) activates the tetrahalomethane (CCl4 or CBr4) to form an electrophilic phosphonium species. The alcohol attacks this center, creating an alkoxyphosphonium intermediate that undergoes clean SN2 displacement by the halide [3].
-
Advantage: This method operates under strictly neutral conditions, generating no free acid. It is the method of choice when the substrate contains acid-labile protecting groups (e.g., Boc, THP, acetals). The primary trade-off is the generation of triphenylphosphine oxide (TPPO), which necessitates silica gel chromatography.
-
Decision Workflow
Decision workflow for selecting the optimal halogenation method based on substrate sensitivity.
Experimental Protocols
Note: All protocols are designed as self-validating systems. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm), as the 5-phenyl-1,2,4-oxadiazole chromophore is highly UV-active.
Protocol A: Synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole using SOCl2
-
Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl2, 1.5 eq, 15 mmol) dropwise over 10 minutes. Self-Validation: Effervescence (HCl and SO2 gas) will be immediately observed.
-
Reaction: Remove the ice bath and heat the mixture to reflux (40 °C) for 2 hours.
-
Quench & Workup: Once TLC (Hexanes/EtOAc 3:1) indicates complete consumption of the starting material, cool to room temperature. Carefully pour the mixture into saturated aqueous NaHCO3 (30 mL) to neutralize residual acid. Self-Validation: Gas evolution will cease once the acid is fully neutralized.
-
Extraction: Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a white to off-white solid.
Protocol B: Synthesis of 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole using PBr3
-
Setup: Dissolve the alcohol (1.0 eq, 10 mmol) in anhydrous DCM (25 mL) under an inert argon atmosphere. Cool strictly to 0 °C.
-
Addition: Add phosphorus tribromide (PBr3, 0.4 eq, 4 mmol—note that each mole of PBr3 can theoretically react with 3 moles of alcohol) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.
-
Quench: Quench the reaction at 0 °C by the slow addition of ice-cold water (10 mL) to hydrolyze unreacted PBr3. Self-Validation: A mild exothermic reaction and white fumes may occur if excess PBr3 is present.
-
Workup: Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate in vacuo.
Protocol C: Mild Halogenation via the Appel Reaction (Bromination)
-
Setup: Dissolve the alcohol (1.0 eq, 10 mmol) and carbon tetrabromide (CBr4, 1.2 eq, 12 mmol) in anhydrous DCM (30 mL) at 0 °C.
-
Addition: Add triphenylphosphine (PPh3, 1.2 eq, 12 mmol) in small portions over 15 minutes. Self-Validation: The solution will turn slightly yellow, indicating the formation of the active halomethylphosphonium intermediate.
-
Reaction: Stir at room temperature for 1-2 hours until TLC shows complete conversion.
-
Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (eluent: Hexanes/EtOAc gradient) to separate the product from the highly polar triphenylphosphine oxide (TPPO) byproduct.
Quantitative Data Summary
| Halogenation Method | Target Halide | Reagents | Reaction Time | Typical Yield | Primary Byproducts | Purification Method |
| Thionyl Chloride | Chloride (-Cl) | SOCl2, DCM | 2 hours | 90 - 95% | SO2 (gas), HCl (gas) | Aqueous wash, Evaporation |
| Phosphorus Tribromide | Bromide (-Br) | PBr3, DCM | 2 hours | 85 - 90% | H3PO3 | Aqueous wash, Evaporation |
| Appel Reaction (Cl) | Chloride (-Cl) | CCl4, PPh3, DCM | 2 - 4 hours | 80 - 85% | TPPO, CHCl3 | Silica Gel Chromatography |
| Appel Reaction (Br) | Bromide (-Br) | CBr4, PPh3, DCM | 1 - 2 hours | 85 - 90% | TPPO, CHBr3 | Silica Gel Chromatography |
Table 1: Comparison of halogenation methodologies for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
References
-
Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Chemistry Steps. Available at: [Link] [3]
Overcoming solubility issues of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol in aqueous media
Introduction
Welcome to the technical support guide for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS No. 73217-37-5). This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a heterocyclic molecule with a phenyl substituent, (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol is characteristic of many modern drug candidates that exhibit poor water solubility, a factor that can significantly impede preclinical testing and formulation development.[1] Approximately 40% of new chemical entities are poorly soluble, making this a critical hurdle in drug discovery.[2][3][4]
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome these solubility issues, ensuring you can advance your research with reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
Q1: What are the basic physicochemical properties of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol?
A1: The fundamental properties of the compound are crucial for understanding its behavior.
| Property | Value | Source |
| CAS Number | 73217-37-5 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | [5] |
| Structure | Phenyl group at position 5, Methanol group at position 3 | - |
| Predicted LogP | High (indicative of lipophilicity) | [7] |
The presence of the phenyl ring and the oxadiazole core contributes to the molecule's lipophilicity (hydrophobicity), which is the primary reason for its low aqueous solubility.[7][8]
Q2: I need to prepare a stock solution for my in vitro cell-based assay. What solvent should I use?
A2: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and miscibility with aqueous media.[9]
Recommended Starting Protocol:
-
Prepare a high-concentration stock solution, for example, 10 mM or 50 mM, in 100% DMSO.
-
Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
For your experiment, perform a serial dilution of this stock into your aqueous cell culture medium.
Critical Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.5% (v/v) , as higher concentrations can induce cellular stress, inhibit cell growth, or interfere with assay readouts.[10][11] Always run a vehicle control (medium with the same final DMSO concentration) to account for any solvent effects.[12]
Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my experiment?
A3: Understanding this distinction is critical for interpreting your results.[13]
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration before the compound precipitates out of a supersaturated solution.[13][14][15] This is often the more relevant measure for in vitro screening assays where a compound is added from a stock and the experiment is short-term.[16]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation point of a compound in a solvent. It's measured by adding an excess of the solid compound to the solvent, allowing it to reach equilibrium (typically over 24-48 hours), and then measuring the concentration of the dissolved portion.[14][16][17] This value is crucial for later-stage development, such as formulation for oral administration.[16]
For most initial lab experiments, you are dealing with kinetic solubility . If your compound precipitates upon dilution from a DMSO stock, you have exceeded its kinetic solubility limit in that specific medium.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Q4: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What are my options?
A4: This is a classic sign of exceeding the kinetic solubility limit. The abrupt change from a favorable organic environment (DMSO) to an unfavorable aqueous one causes the compound to crash out.
Below is a decision workflow to guide your strategy.
Q5: How do I properly use a co-solvent system? Can you provide a protocol?
A5: A co-solvent system involves using a water-miscible organic solvent in combination with your aqueous buffer to increase the solubility of a lipophilic compound.[3][4] The co-solvent reduces the polarity of the water, making the environment more favorable for the drug.[]
Common Co-solvents for In Vitro Use:
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
Protocol: Preparing a 100 µM Working Solution with a Co-solvent
-
Prepare High-Concentration Stock: Dissolve (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol in 100% DMSO to make a 10 mM stock solution.
-
Prepare Intermediate Solution: Dilute the 10 mM DMSO stock 1:10 in a co-solvent (e.g., PEG 400) to create a 1 mM intermediate solution. This solution now contains 10% DMSO and 90% PEG 400.
-
Prepare Final Working Solution: Slowly add the 1 mM intermediate solution to your final aqueous buffer (e.g., PBS or cell culture medium) with vigorous vortexing to a final concentration of 100 µM (a 1:10 dilution).
-
Final Solvent Concentration: The final solution will contain 1% DMSO and 9% PEG 400. This is often better tolerated by cells than higher concentrations of a single solvent.[19]
-
Vehicle Control: Remember to prepare a matching vehicle control with 1% DMSO and 9% PEG 400 in your aqueous buffer.
Table of Co-solvent Properties:
| Co-solvent | Pros | Cons | Typical Final Conc. |
| DMSO | Excellent solubilizer | Can be toxic to cells >0.5-1%[10] | < 0.5% |
| Ethanol | Good solubilizer, volatile | Can cause protein denaturation, toxic >1%[10][19] | < 1% |
| PEG 400 | Low toxicity, good solubilizer | Viscous, can be difficult to handle | 1-10% |
Q6: Could pH adjustment help solubilize my compound?
A6: pH adjustment is a powerful technique for compounds with ionizable functional groups (i.e., those that can be protonated or deprotonated).[3][] By shifting the pH of the solution to a point where the molecule is charged (ionized), its solubility in a polar solvent like water can dramatically increase.[4]
-
Weakly Acidic Compounds: Become more soluble at higher (basic) pH.
-
Weakly Basic Compounds: Become more soluble at lower (acidic) pH.
The 1,2,4-oxadiazole ring is weakly basic. Therefore, lowering the pH of the aqueous medium may increase the solubility of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol by protonating one of the nitrogen atoms.
Experimental Test:
-
Prepare a series of buffers across a pH range (e.g., pH 4.0, 5.5, 7.4, 8.5).
-
Add a small, known amount of solid compound to each buffer.
-
Shake at a constant temperature for 24 hours to reach equilibrium.
-
Centrifuge to pellet undissolved solid.
-
Measure the concentration of the compound in the supernatant (e.g., by HPLC-UV).
Caution: A major drawback of this method is the risk of precipitation upon injection into a physiological environment where the pH is buffered to ~7.4 (e.g., blood).[4]
Q7: I need a formulation with minimal organic solvent. I've heard about cyclodextrins. How do they work?
A7: Cyclodextrins (CDs) are excellent tools for increasing aqueous solubility without relying on organic co-solvents.[20] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (lipophilic) interior and a hydrophilic exterior.[][22][23]
The lipophilic phenyl group of your compound can insert into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[20][] The outside of this new complex is hydrophilic, allowing the entire package to dissolve readily in water.[22]
Which Cyclodextrin to Use? For molecules with aromatic rings like yours, β-cyclodextrins are typically the best fit.[20][] To overcome the limited solubility of natural β-cyclodextrin, chemically modified derivatives are preferred:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol: Phase-Solubility Study with HP-β-CD
-
Prepare CD Solutions: Create a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.
-
Add Excess Compound: Add an excess amount of solid (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol to each solution (enough that undissolved solid is clearly visible).
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Separate and Analyze: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in each supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the concentration of your dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship indicates the formation of a soluble complex. From this plot, you can determine the stoichiometry and binding constant of the complex.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Bhalani, D. V., et al. (2022). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Negative Results. [Link]
-
Petereit, A. C., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
Williams, H. D., et al. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
-
Saini, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
GSL, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Aditama, A. P., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
de Witte, L., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
da Silva, T. A. F., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
Kumar, M., et al. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. [Link]
-
Boström, J., et al. (2021). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. [Link]
-
Ahlner, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]
-
Kumar, R., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link]
-
Malanga, M., et al. (2015). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. Journal of Pharmaceutical Sciences. [Link]
-
Karatas, M. O., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Solanky, T. D., et al. (2023). Solvation Dynamics of Oxadiazoles as Potential Candidate for Drug Preparation. Asian Journal of Chemistry. [Link]
-
University of Iceland. (2023). How can cyclodextrins enhance solubility?. [Link]
-
Loftsson, T. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI. [Link]
-
Obydennov, D. L., et al. (2019). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules. [Link]
-
Matrix Fine Chemicals. (5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL. [Link]
-
2a biotech. Product Detail. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 1,2,4-oxadiazole-5-methanol, 3-phenyl- [5543-33-9] | King-Pharm [king-pharm.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 17. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Technical Support Center: HPLC Separation and Purification of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the analytical method development and preparative scale-up of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol .
As an amphiphilic heterocycle, this molecule presents unique chromatographic challenges. The hydrophobic phenyl ring drives strong retention on reverse-phase (RP) media, while the 1,2,4-oxadiazole nitrogens and the primary hydroxymethyl group act as potent hydrogen-bond donors and acceptors. This dual nature often leads to complex secondary interactions during separation. The following guide synthesizes field-proven causality, self-validating protocols, and authoritative troubleshooting strategies to ensure high-purity isolation.
Method Development & Scale-Up Workflow
The logical progression from analytical scouting to preparative isolation requires strict adherence to system suitability metrics. The workflow below outlines the critical decision gates required to prevent scale-up failures.
Figure 1: Systematic workflow for analytical method development and preparative scale-up.
Troubleshooting FAQs: Resolving Chromatographic Anomalies
Q1: Why does (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol exhibit severe peak tailing (Asymmetry > 1.5) on my standard C18 column?
Root Cause Analysis: Peak tailing in RP-HPLC is predominantly driven by secondary interactions between the analyte and the stationary phase [[1]](). While the target molecule is largely neutral, its primary hydroxyl group and oxadiazole nitrogens can engage in strong hydrogen bonding with residual, ionized silanol groups (Si-O⁻) on the silica support—a phenomenon known as the "Silanol Effect" [[2]](). Because the kinetics of adsorption-desorption on these active silanol sites are slow compared to standard hydrophobic partitioning, the analyte elutes with a pronounced tail 3. Actionable Solution:
-
Switch to a high-purity, fully end-capped C18 column to physically block access to residual silanols [[4]]().
-
Lower the mobile phase pH below 3.0 by adding an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). This forces the surface silanols into their protonated, unionized state (Si-OH), effectively quenching electrostatic interactions and restoring peak symmetry 21.
Q2: My target oxadiazole co-elutes with synthetic precursors (e.g., benzamidoxime). How can I optimize the selectivity (α)?
Root Cause Analysis: Co-elution occurs when the thermodynamic partitioning of the target and the impurity are too similar under the current mobile phase conditions. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an amidoxime with an acylating agent 5. Unreacted benzamidoxime is significantly more polar than the cyclized product. If you are using an isocratic elution, the broad polarity gap between these species can lead to poor resolution or excessively long run times [[6]](). Actionable Solution: Implement a gradient elution profile (e.g., 5% to 70% Acetonitrile over 15 minutes) to dynamically increase solvent strength, allowing the polar amidoxime to elute early while sharpening the later-eluting oxadiazole peak 6. If co-elution persists, switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that alters the hydrogen-bonding dynamics of the mobile phase, often providing orthogonal selectivity for oxadiazole derivatives 7.
Q3: During preparative HPLC scale-up, the target peak broadens significantly, leading to poor recovery. What is the root cause?
Root Cause Analysis: This is a classic manifestation of volumetric or mass-based column overloading . In preparative chromatography, sample solubility often dictates that the crude mixture is dissolved in a strong solvent like pure DMSO or Acetonitrile. When a large volume of this strong solvent is injected, it disrupts the local equilibrium at the column head. The analyte fails to focus into a tight band and instead migrates prematurely down the column, resulting in severe peak fronting and compromised resolution 8. Actionable Solution: Always attempt to dissolve the preparative sample in a solvent mixture that is equal to or weaker than the initial mobile phase conditions . If the target compound is insoluble in weak solvents, utilize a "sandwich injection" technique or install a pre-column mixer to dilute the strong sample solvent in-line before it reaches the main column bed.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, utilize the following self-validating methodologies for both analytical scouting and preparative isolation.
Protocol A: Analytical System Suitability & Gradient Scouting
-
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid). Self-Validation Check: Measure the pH of Phase A; it must be ≤ 2.8 to ensure silanol suppression.
-
System Suitability Testing (SST): Inject 5 µL of a 10 µg/mL reference standard of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol. Run a linear gradient from 5% to 95% B over 15 minutes at 1.0 mL/min (Detection: UV 254 nm).
-
Data Validation: Calculate the Asymmetry factor ( As ).
-
Pass Criteria: As is between 0.9 and 1.2.
-
Fail Criteria: If As>1.2 , the system is failing suitability. Do not proceed to preparative scale-up. Replace the guard column or verify the mobile phase pH .
-
-
Ghost Peak Check: Inject a blank (injection solvent only). Self-Validation Check: If ghost peaks appear at the target retention time, perform a high-organic flush (100% B for 30 mins) to remove strongly retained lipophilic impurities 8.
Protocol B: Preparative Scale-Up & Fractionation
-
Focused Gradient Design: Based on Protocol A, identify the elution percentage of the target peak (e.g., elutes at 45% B). Design a shallow preparative gradient starting 10% below and ending 10% above this concentration (e.g., 35% to 55% B) over 15 column volumes.
-
Sample Loading: Dissolve the crude mixture in a solvent no stronger than the initial gradient conditions (e.g., 35% Acetonitrile/Water) . Filter through a 0.45 µm PTFE syringe filter.
-
Fraction Collection: Trigger fraction collection via UV threshold at 254 nm (the phenyl-oxadiazole chromophore absorbs strongly here).
-
Purity Re-analysis: Analyze 10 µL aliquots of the collected fractions using the analytical SST method. Self-Validation Check: Only pool and lyophilize fractions demonstrating >95% purity by peak area integration 5.
Quantitative Data & Parameter Summary
The following table summarizes the optimized parameters required to bypass common failure modes when purifying oxadiazole derivatives.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Stationary Phase | Standard C18 (Unendcapped) | Base-deactivated / End-capped C18 | Physically prevents secondary hydrogen bonding with surface silanols. |
| Mobile Phase A | 100% HPLC Water | Water + 0.1% Formic Acid (pH ~2.7) | Protonates silanols (Si-OH), quenching ionic interactions and tailing. |
| Injection Solvent | 100% DMSO or MeCN | Initial Mobile Phase (e.g., 10% MeCN) | Prevents premature analyte migration, breakthrough, and peak fronting. |
| Elution Mode | Isocratic (e.g., 50% MeCN) | Shallow Gradient (e.g., 20-60% MeCN) | Dynamically resolves polar synthetic precursors from the hydrophobic product. |
References
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Technical Support Center: Crystallization Optimization for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and formulation scientists troubleshooting the isolation and purification of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 73217-37-5).
Rather than relying on trial-and-error, this knowledge base utilizes thermodynamic principles and controlled mass transfer to ensure high-purity, scalable crystal yields.
Physicochemical Profiling & Solvent Strategy
Successful crystallization requires exploiting the structural dichotomy of the target molecule. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol features a highly hydrophobic phenyl ring coupled with a polar 1,2,4-oxadiazole core and a hydrogen-bond-donating hydroxymethyl group.
Table 1: Structural Parameters Dictating Crystallization Strategy
| Molecular Feature | Physicochemical Characteristic | Crystallization Implication |
| 1,2,4-Oxadiazole Core | Strong hydrogen bond acceptor; chemically stable across broad pH ranges. | Drives high solubility in polar aprotic solvents (e.g., DMSO, DMF) by disrupting solute-solute H-bonds (1)[1]. |
| Hydroxymethyl Group | Strong hydrogen bond donor (-CH2OH). | Facilitates rapid integration into protic antisolvent networks (like water or alcohols). |
| Phenyl Ring (C5) | Highly hydrophobic; enables strong π−π stacking. | Induces severe insolubility in water; provides the thermodynamic driving force for lattice assembly in non-polar cooling crystallization (2)[2]. |
| Solubility Profile | Soluble in DMSO/DMF; Insoluble in Water/Heptane. | Ideal candidate for binary solvent/antisolvent systems or temperature-gradient cooling crystallization. |
Diagnostic FAQs: Troubleshooting Crystallization Failures
Q1: Why does my compound "oil out" (liquid-liquid phase separation) instead of forming solid crystals during antisolvent addition? Causality & Solution: Oiling out occurs when the supersaturation level exceeds the nucleation threshold too rapidly. Instead of forming an ordered crystal lattice, the solute separates into a dense, amorphous liquid phase. This is a notorious thermodynamic challenge for small organic molecules in miscible solvent/antisolvent systems (like DMSO/Water) (3)[3]. To fix this: You must control the mass transfer rate. Reduce the antisolvent addition speed, or utilize membrane-assisted antisolvent crystallization (MAAC) to strictly regulate transmembrane flux (4)[4]. If oiling has already occurred, reheat the mixture to 5°C above the cloud point until clarified, add 1-2% (w/w) seed crystals, and cool slowly.
Q2: How do I select the optimal solvent/antisolvent pair for this specific oxadiazole derivative? Causality & Solution: The dual nature of the molecule (polar core vs. hydrophobic tail) dictates the solvent choice. A DMSO (solvent) and Water (antisolvent) system is thermodynamically optimal because DMSO completely solvates the hydrogen-bonding network, while water rapidly forces the hydrophobic phenyl rings to aggregate. For cooling crystallization, a Toluene (solvent) and Heptane (antisolvent) mixture is recommended to leverage the temperature-dependent solubility of the phenyl moiety without inducing rapid precipitation (5)[5].
Q3: How can I improve the crystal size distribution (CSD) and prevent the formation of fine, unfilterable powders? Causality & Solution: Fine powders result from primary homogenous nucleation dominating over secondary crystal growth. To shift the kinetic balance toward crystal growth, the system must be maintained strictly within its metastable zone width (MZW). To fix this: Do not add antisolvent in bulk. Add it dropwise until slight turbidity (the cloud point) is observed. Pause the addition for 15-30 minutes to allow primary nucleation to stabilize, then resume addition at a micro-dosing rate to promote the growth of existing crystal faces.
Standard Operating Procedures (SOPs)
Protocol A: Controlled Antisolvent Crystallization (DMSO/Water)
Causality Focus: Exploits the high solubility differential between DMSO and Water while using kinetic pauses to prevent amorphous oiling out.
-
Dissolution: Dissolve 100 mg of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol in 1.0 mL of anhydrous DMSO at 25°C. Stir at 300 rpm until a completely clear solution is achieved.
-
Antisolvent Titration: Using a programmed syringe pump, add deionized water (antisolvent) at a strict rate of 0.1 mL/min.
-
Nucleation Pause (Self-Validation Step): Monitor the solution closely for the onset of turbidity (the cloud point). The moment persistent opalescence is observed, halt the water addition. Allow the suspension to stir isothermally for 20 minutes.
-
Validation Check: The solution must transition from a cloudy emulsion to a distinct suspension of solid, glittering particulates. If it remains a milky emulsion, oiling out has occurred (refer to FAQ Q1).
-
-
Maturation: Once solid nuclei are confirmed, resume water addition at a reduced rate of 0.05 mL/min until a total of 3.0 mL of water has been added.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a cold 1:3 DMSO/Water mixture to remove residual mother liquor, followed by drying under vacuum at 40°C for 12 hours.
Protocol B: Slow Cooling Crystallization (Toluene/Heptane)
Causality Focus: Utilizes the temperature-dependent solubility of the phenyl ring in non-polar environments to drive slow, highly ordered lattice assembly.
-
Saturation: Suspend 100 mg of the compound in 2.0 mL of Toluene. Heat the mixture to 80°C in an oil bath while stirring at 250 rpm.
-
Clarification: If the solid does not fully dissolve, add Toluene in 0.2 mL increments until complete dissolution occurs.
-
Antisolvent Priming: Slowly add 0.5 mL of hot Heptane (80°C) to the solution. If premature turbidity appears, add a single drop of Toluene to re-clarify the system.
-
Controlled Cooling: Transfer the vial to a programmable cooling bath. Cool the solution from 80°C to 20°C at a strict, linear rate of 0.1°C/min .
-
Causality: This extremely slow cooling rate ensures the system remains within the metastable zone, suppressing new nucleation events and promoting the growth of large, high-purity single crystals.
-
-
Isolation: Filter the resulting crystals, wash with 1.0 mL of ice-cold Heptane, and dry under vacuum.
Workflow Visualization
Fig 1: Crystallization workflow and troubleshooting for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
Sources
Handling moisture sensitivity in oxadiazole methanol derivative synthesis
Introduction: The Challenge of Moisture in Oxadiazole Synthesis
Welcome to the technical support guide for the synthesis of oxadiazole methanol derivatives. Oxadiazoles are a critical class of five-membered heterocycles, widely recognized for their versatile applications in medicinal chemistry and materials science.[1][2][3] Their synthesis, most commonly via the cyclodehydration of diacylhydrazine precursors, is fundamentally a water-elimination reaction.[4][5][6] This inherent chemistry makes the entire process exceptionally sensitive to the presence of water.
Trace amounts of moisture can lead to reaction failure through multiple pathways: inactivation of dehydrating agents, hydrolysis of key intermediates, and even cleavage of the final oxadiazole ring.[7][8][9] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges of moisture sensitivity and ensure robust, reproducible synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no product formation, and I've recovered most of my diacylhydrazine starting material. What is the likely cause?
A: This is a strong indication that your dehydrating agent was rendered inactive before it could facilitate the cyclization. Many common dehydrating agents used for oxadiazole synthesis, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triflic anhydride, react violently and preferentially with water.[4][6] If your solvent, glassware, or inert atmosphere contains even trace moisture, the agent will be consumed in a hydrolysis reaction, leaving none to drive the desired cyclodehydration.
Core Insight: The cyclization of a 1,2-diacylhydrazine to a 1,3,4-oxadiazole is an equilibrium process that must be driven forward by the removal of water.[5] If the dehydrating agent is "quenched" by ambient moisture, the reaction cannot proceed.
Q2: The reaction has worked, but my yield is significantly lower than expected. TLC analysis shows a new, highly polar byproduct that wasn't present initially. What is this impurity?
A: The polar byproduct is very likely the ring-opened acylhydrazide, resulting from the hydrolysis of your target oxadiazole methanol derivative. While the 1,3,4-oxadiazole ring is generally more stable than the 1,2,4-isomer, both can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions that may arise during the reaction or aqueous work-up.[7][8][9] This process converts the oxadiazole back into a linear hydrazide structure, which is significantly more polar and often appears at the baseline on a TLC plate.
Recent studies have even detailed the enzymatic hydrolysis of oxadiazole rings within biological systems, confirming the lability of this moiety in an aqueous environment.[7][8]
Q3: How can I confirm if my product has undergone hydrolysis?
A: Spectroscopic analysis is key.
-
¹H NMR: Look for the appearance of two distinct N-H protons (often broad singlets) and potentially a shift in the signals corresponding to the methanol group. The original, cyclized product will lack these N-H signals.
-
IR Spectroscopy: The hydrolyzed acylhydrazide will show characteristic N-H stretching bands (typically two bands in the 3200-3400 cm⁻¹ region) and a prominent C=O (amide) stretch around 1640-1680 cm⁻¹. The intact oxadiazole will lack the N-H stretches and show characteristic C=N and C-O-C ring vibrations.[10][11]
-
Mass Spectrometry: The hydrolyzed product will have a molecular weight corresponding to the parent oxadiazole + 18 (the mass of H₂O).
Q4: I'm using a boronic acid derivative in my synthesis, and the reaction is very sensitive. Are there special considerations?
A: Yes, syntheses involving boronic acids or their esters are particularly vulnerable to moisture.[12] Many protocols for creating oxadiazole-containing boronic acids specify the use of dry THF at cryogenic temperatures (-78 °C) and reactions under a strict inert atmosphere precisely to combat moisture.[12] Water can lead to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) or interfere with the organometallic intermediates used in their synthesis, drastically reducing yields.
Troubleshooting Guides & Protocols
Guide 1: Diagnosing Moisture-Related Synthesis Failures
This decision tree helps diagnose the root cause of common issues linked to moisture.
Caption: Troubleshooting Decision Tree for Moisture Issues.
Protocol 1: Establishing and Maintaining Anhydrous Reaction Conditions
This protocol is essential for preventing the inactivation of dehydrating agents and ensuring the reaction proceeds to completion.
1. Glassware Preparation:
- Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >120°C for at least 4 hours, or preferably overnight.
- Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
- Alternatively, flame-dry the assembled glassware under vacuum, allowing it to cool under a constant inert gas flow.
2. Solvent and Reagent Preparation:
- Use only certified anhydrous solvents or distill them from an appropriate drying agent (e.g., THF from sodium/benzophenone, Dichloromethane from CaH₂).[13]
- Store anhydrous solvents over activated molecular sieves (4 Å is generally suitable).[13]
- Liquid reagents should be freshly distilled if possible. Solid reagents should be dried in a vacuum oven before use.
3. Reaction Setup and Execution:
- Maintain a positive pressure of inert gas throughout the entire reaction. Use a bubbler or balloon to monitor the gas flow.
- Introduce reagents via syringe through rubber septa. Never open the system to the atmosphere.
- For reactions requiring cooling (e.g., to -78°C with a dry ice/acetone bath), ensure the cooling bath is in place before adding moisture-sensitive reagents.[12]
Table 1: Common Dehydrating Agents for Oxadiazole Synthesis
| Dehydrating Agent | Typical Conditions | Key Considerations |
| Phosphorus Oxychloride (POCl₃) | Reflux, often used as both reagent and solvent[6][14] | Highly reactive with water. Corrosive. Work-up involves careful quenching on ice.[6] |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., Toluene)[6] | Generates HCl and SO₂ gas. Must be performed in a well-ventilated fume hood. |
| Polyphosphoric Acid (PPA) | High temperatures (120-160°C)[4][6] | Viscous and difficult to stir. Work-up can be challenging. |
| Triflic Anhydride | Low temperature (-20 to 0°C) in DCM with a base[4] | Very powerful and efficient but expensive. Extremely moisture-sensitive. |
| Burgess Reagent | Mild conditions, often used in one-pot syntheses[14] | Suitable for sensitive substrates but can be costly. |
Guide 2: Visualizing Moisture-Induced Failure Pathways
The following diagram illustrates the primary points where moisture can disrupt the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from a diacylhydrazine precursor.
Caption: Key Failure Points Due to Moisture Contamination.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Open.
- Product Class 8: 1,3,4-Oxadiazoles. (n.d.). Science of Synthesis.
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1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Journal of Young Pharmacists.
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2025, July 19). MDPI. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). Hindawi. Retrieved from [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023, July 1). ACS Publications. Retrieved from [Link]
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Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC. Retrieved from [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (n.d.). PMC. Retrieved from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024, July 21). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2025, April 20). MDPI. Retrieved from [Link]
-
Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
New Marine-Inspired Oxadiazole Derivatives for Use Against Pancreatic Ductal Adenocarcinoma. (2025, August 14). MDPI. Retrieved from [Link]
-
THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. (2013, July 10). ResearchGate. Retrieved from [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). [Source not specified]. Retrieved from [Link]
-
Organic reactions in water: An efficient method for the synthesis of 1,2,4-oxadiazoles in water. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Oxadiazole Derivatives from Terephthalic Acid. (2025, November 11). MDPI. Retrieved from [Link]
-
Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023, December 13). ACS Omega. Retrieved from [Link]
-
Oxadiazolone-Based Aromatic Annulations: A Nitrenoid Precursor for Tricyclic Aminoheterocycles. (2024, October 22). The Journal of Organic Chemistry. Retrieved from [Link]
-
Spectroscopy of the breaking bond: the diradical intermediate of the ring opening in oxazole. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025, June 25). Bentham Open. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). [Source not specified]. Retrieved from [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024, July 26). JournalsPub. Retrieved from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science. Retrieved from [Link]
-
Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies. (n.d.). PMC. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). MDPI. Retrieved from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Journal of Chemical Reviews. Retrieved from [Link]
-
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (2014, April 9). Chemical Reviews. Retrieved from [Link]
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Minimizing impurities in the scale-up of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the precise physicochemical challenges encountered when scaling up the synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol .
The 1,2,4-oxadiazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for esters and amides in drug development[1]. The standard synthesis involves the reaction of 2-hydroxyacetamidoxime with a benzoylating agent (such as benzoyl chloride), followed by cyclodehydration[2]. While this[4+1] approach is straightforward at the discovery scale, translating it to multi-kilogram batches introduces complex thermodynamic, kinetic, and safety challenges.
Below is an authoritative, self-validating guide to diagnosing and minimizing impurities during your scale-up campaigns.
Part 1: Mechanistic Workflow & Impurity Pathways
To effectively troubleshoot, we must first understand the causality behind impurity formation. The reaction proceeds via an O-acylated intermediate. Because our starting material (2-hydroxyacetamidoxime) contains both a highly nucleophilic oxime-oxygen and a primary alcohol (-CH₂OH), chemoselectivity is the primary hurdle.
Reaction workflow for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol highlighting impurity pathways.
Part 2: Troubleshooting FAQs
Q1: Why is my crude LC-MS showing a major impurity with a mass of +104 Da relative to the target product? Causality: The target mass is 176.17 g/mol . An addition of 104 Da corresponds to the substitution of a proton (1 Da) with a benzoyl group (105 Da). This indicates the formation of (5-phenyl-1,2,4-oxadiazol-3-yl)methyl benzoate. While the amidoxime oxygen is the most nucleophilic site due to the alpha-effect, the primary hydroxyl group (-CH₂OH) is also susceptible to competitive esterification by benzoyl chloride. Resolution: This is a kinetic control issue. Ensure strict stoichiometric control (maximum 1.05 equivalents of benzoyl chloride). Maintain the internal reactor temperature below 5 °C during the addition phase. If the impurity persists, switch from an acid chloride to a milder coupling system (e.g., Benzoic acid with EDC/HOBt).
Q2: During scale-up from 10 g to 500 g, the cyclization step stalled at 60% conversion, leaving a buildup of the O-acylamidoxime intermediate (+18 Da mass). How can we drive this to completion? Causality: The conversion of the O-benzoyl intermediate to the 1,2,4-oxadiazole ring is a condensation reaction that eliminates one equivalent of water. In small-scale reactions, ambient evaporation or the desiccant properties of the solvent might suffice. On a larger scale, the trapped water shifts the thermodynamic equilibrium backwards, stalling cyclization and promoting hydrolysis of the intermediate. Resolution: Implement active water removal. Use a Dean-Stark apparatus with toluene to azeotropically remove water. Alternatively, transitioning to a continuous-flow microreactor system has been proven to facilitate highly efficient cyclization of 1,2,4-oxadiazoles by overcoming batch mass-transfer limitations[3].
Q3: We experienced a sudden temperature spike and darkening of the reaction mixture when heating the cyclization step above 130 °C. What caused this? Causality: Amidoximes and oxadiazole rings possess high-energy N-O bonds. Process safety evaluations using Differential Scanning Calorimetry (DSC) have demonstrated that these intermediates can undergo severe exothermic decomposition (releasing >1100 J/g) with onset temperatures as low as 140 °C. Resolution: This is a critical thermal runaway risk. Never exceed 110 °C during batch cyclization. If higher temperatures are thermodynamically required, you must utilize continuous flow chemistry, which offers superior heat dissipation[3], or employ chemical dehydrating agents (like triethyl orthoformate) to allow cyclization at lower temperatures (30–35 °C).
Diagnostic logic tree for identifying and resolving common scale-up impurities.
Part 3: Quantitative Data on Activation Strategies
The choice of acylating agent directly impacts the impurity profile. Below is a comparative analysis of activation strategies based on standard process chemistry metrics.
| Activation Method | Reagents | Target Yield (%) | Uncyclized Impurity (%) | Over-acylated Impurity (%) | Scalability & Safety Profile |
| Acid Chloride (Batch) | PhCOCl, DIPEA, Toluene | 65% | 15% | 12% | High thermal risk; requires strict <5°C control. |
| Coupling Agent (Batch) | PhCOOH, EDC/HOBt, DMF | 78% | 10% | <2% | Moderate risk; minimizes over-acylation but uses expensive reagents. |
| Acid Chloride (Flow) | PhCOCl, DIPEA, DMA | 92% | <1% | <1% | Excellent; high heat transfer prevents thermal degradation[3]. |
Part 4: Validated Scale-Up Protocol (Batch)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.
Step 1: O-Acylation (Intermediate Formation)
-
Charge a jacketed reactor with 2-hydroxyacetamidoxime (1.0 eq) and anhydrous THF (10 volumes).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Cool the reactor internal temperature to 0–2 °C.
-
Prepare a solution of benzoyl chloride (1.02 eq) in THF (2 volumes).
-
Add the benzoyl chloride solution dropwise over 2 hours. Causality: Slow addition prevents localized concentration spikes, suppressing the esterification of the -CH₂OH group.
-
IPC Check: Sample the reaction after 30 minutes post-addition. LC-MS must show <2% unreacted amidoxime. If >2%, stir for an additional hour.
Step 2: Cyclodehydration
-
Perform a solvent swap from THF to Toluene (10 volumes) via vacuum distillation (keep jacket temperature <40 °C).
-
Attach a Dean-Stark apparatus. Heat the mixture to reflux (approx. 110 °C).
-
Causality: As the O-benzoyl intermediate cyclizes, water is generated. The Dean-Stark trap removes this water azeotropically, preventing hydrolysis and driving the reaction to completion.
-
IPC Check: Monitor via LC-MS every 2 hours. Proceed to cooling only when the uncyclized intermediate (+18 Da) is <1%.
Step 3: Isolation and Purification
-
Cool the reactor to 20 °C. Quench with 5% aqueous NaHCO₃ (5 volumes) to neutralize residual acid.
-
Separate the organic layer and wash with brine (5 volumes).
-
Concentrate the toluene layer under reduced pressure to 3 volumes, then slowly add heptane (7 volumes) to induce crystallization.
-
Filter the resulting white solid and dry under vacuum at 40 °C to yield pure (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
References
- Benchchem.(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol Product Information.
- ACS Publications.A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. Organic Process Research & Development.
- National Institutes of Health (PMC).Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction.
- Research Journal of Pharmacy and Technology.Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
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Comparative Guide: (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol vs. 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
In the field of medicinal chemistry, five-membered heteroaromatic rings containing two nitrogens and one oxygen—oxadiazoles—are recognized as privileged scaffolds. They are extensively utilized as bioisosteres for amides and esters to improve pharmacokinetic properties, enhance target binding, and resist enzymatic degradation.
This guide provides an objective, data-driven comparison between a specific 1,2,4-oxadiazole building block, (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol , and the broader class of 1,3,4-oxadiazole derivatives . By analyzing their physicochemical divergence, structural implications, and synthetic methodologies, this guide equips drug development professionals with the mechanistic insights needed for rational drug design.
Structural and Physicochemical Divergence
Although 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are regioisomers, their distinct atomic arrangements lead to profoundly different charge distributions and dipole moments. This fundamental electronic difference dictates their macroscopic physicochemical behavior[1].
-
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol : The 1,2,4-oxadiazole core intrinsically exhibits higher lipophilicity (Log D). The addition of the phenyl ring at the 5-position enhances hydrophobic interactions (e.g., π−π stacking) with target proteins, while the hydroxymethyl group at the 3-position serves as a critical hydrogen bond donor and acceptor. However, 1,2,4-oxadiazoles generally demonstrate higher intrinsic clearance in human liver microsomes (HLM) due to enzyme recognition differences rather than direct ring metabolism[1].
-
1,3,4-Oxadiazole Derivatives : Symmetrical by nature, the 1,3,4-oxadiazole isomer consistently demonstrates an order of magnitude lower lipophilicity compared to its 1,2,4-counterpart. This results in significantly higher aqueous solubility and superior metabolic stability[1]. Furthermore, 1,3,4-oxadiazoles exhibit a reduced propensity for hERG channel inhibition, making them highly attractive for mitigating cardiotoxicity risks during lead optimization[2].
Table 1: Comparative Physicochemical Profile (General Isomeric Trends)
| Property | 1,2,4-Oxadiazole Core | 1,3,4-Oxadiazole Core | Causality / Mechanism |
| Lipophilicity (Log D) | Higher | Lower (~1 log unit less) | Differences in intrinsic dipole moments and charge distribution across the heteroatoms. |
| Aqueous Solubility | Lower | Higher | Inverse relationship with Log D; the 1,3,4-isomer interacts more favorably with aqueous solvation shells. |
| Metabolic Stability (HLM) | Moderate to Low | High | Altered molecular recognition by cytochrome P450 enzymes; the 1,3,4-isomer avoids specific CYP binding pockets. |
| hERG Inhibition Risk | Moderate | Low | Lower lipophilicity of 1,3,4-oxadiazoles reduces promiscuous binding to the hERG potassium channel. |
Pharmacological Applications & Bioisosteric Logic
Both scaffolds have been successfully deployed in drug discovery, but their specific applications often diverge based on the required vector geometries and pharmacokinetic targets.
-
CNS Agents & Targeted Oncology : (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol serves as a versatile intermediate[3]. Its hydroxyl group can be further functionalized (e.g., converted to a leaving group or oxidized to an aldehyde) to link the lipophilic 5-phenyl-1,2,4-oxadiazole pharmacophore to other recognition elements. This is often utilized in CNS penetrant drugs where higher Log D is advantageous for crossing the blood-brain barrier[4].
-
Broad-Spectrum Antimicrobials & Anti-inflammatories : 1,3,4-Oxadiazole derivatives are frequently explored for their antimicrobial and anti-inflammatory properties[5]. The 2,5-disubstituted 1,3,4-oxadiazole framework mimics the planar, rigid structure of peptide bonds while resisting proteolytic cleavage, making it ideal for targeting bacterial enzymes and cyclooxygenases[6].
Caption: Logical framework for selecting oxadiazole isomers based on desired pharmacokinetic outcomes.
Experimental Workflows & Methodologies
To ensure scientific integrity, the synthetic and evaluative protocols below are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.
Protocol 1: Synthesis of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Causality Check: The synthesis of 1,2,4-oxadiazoles typically relies on the condensation of an amidoxime with a carboxylic acid derivative. This sequential method ensures strict regioselectivity, preventing the formation of unwanted isomeric mixtures.
-
Amidoxime Formation : React 2-hydroxyacetonitrile with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium carbonate) in ethanol at reflux for 4 hours to yield 2-hydroxy-N'-hydroxyacetimidamide.
-
Self-validation: Monitor by TLC (n-hexane/EtOAc 1:1) until the nitrile starting material spot completely disappears.
-
-
Acylation : Dissolve the resulting amidoxime in anhydrous DMF. Add benzoyl chloride (1.1 eq) dropwise at 0°C to prevent over-acylation. Add pyridine (1.5 eq) as an acid scavenger.
-
Cyclodehydration : Heat the reaction mixture to 110°C for 6-8 hours. The elevated temperature is required to drive the dehydration of the intermediate O-acyl amidoxime, forming the thermodynamically stable 1,2,4-oxadiazole ring.
-
Purification : Quench with ice water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel column chromatography.
Protocol 2: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Causality Check: 1,3,4-oxadiazoles are best synthesized via the cyclodehydration of diacylhydrazines. Phosphorus oxychloride ( POCl3 ) is used as both solvent and dehydrating agent to facilitate the ring closure[6].
-
Hydrazide Formation : Reflux a substituted ester with hydrazine hydrate in ethanol to form the corresponding acid hydrazide.
-
Diacylhydrazine Formation : React the acid hydrazide with an appropriate carboxylic acid in the presence of coupling reagents (e.g., EDC/HOBt) to form the diacylhydrazine intermediate.
-
Ring Closure : Suspend the diacylhydrazine in POCl3 and reflux for 4-6 hours. POCl3 activates the carbonyl oxygen, making it a superior leaving group, which drives the intramolecular nucleophilic attack by the enolic oxygen.
-
Workup : Carefully pour the mixture over crushed ice to neutralize excess POCl3 . Filter the precipitated 1,3,4-oxadiazole derivative, wash with saturated NaHCO3 , and recrystallize from ethanol.
Protocol 3: Human Liver Microsome (HLM) Metabolic Stability Assay
To empirically validate the metabolic stability differences between the two isomers, an HLM assay is employed.
-
Incubation Mixture : Prepare a 1 mL reaction mixture containing 1 μM of the test compound (either the 1,2,4- or 1,3,4-oxadiazole), 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Self-validation: Include a negative control (no NADPH) to rule out non-CYP450 mediated degradation, and a positive control (e.g., Verapamil) to ensure microsome viability.
-
-
Sampling : Extract 100 μL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching : Immediately quench each aliquot into 300 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analysis : Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance ( CLint ) based on the half-life ( t1/2 ) of the compound depletion curve.
Caption: Self-validating workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Conclusion
The selection between a 1,2,4-oxadiazole (such as (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol) and a 1,3,4-oxadiazole derivative is not merely a matter of synthetic convenience, but a strategic decision in medicinal chemistry. While the 1,2,4-isomer provides vectors for deep hydrophobic pocket binding (higher Log D), the 1,3,4-isomer offers a superior physicochemical profile characterized by enhanced solubility and metabolic stability. Understanding these causal relationships allows drug development professionals to rationally design safer and more efficacious therapeutics.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | 73217-37-5 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
Validation of LC-MS analytical methods for detecting (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Analytical Mastery: LC-MS/MS Method Validation for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
Executive Summary & Mechanistic Grounding
As a Senior Application Scientist, I approach bioanalytical method development not through trial and error, but through molecular interrogation. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 73217-37-5) is a critical heterocyclic scaffold frequently utilized as a bioisostere for amides and esters in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors and antiviral agents[1][2].
While the 1,2,4-oxadiazole ring provides superior metabolic stability against enzymatic hydrolysis compared to traditional ester bonds, its unique electron distribution and lipophilicity present distinct bioanalytical challenges[3]. To accurately quantify this compound in biological matrices, the analytical method must account for its specific ionization behavior. In positive electrospray ionization (ESI+), the nitrogen atoms within the oxadiazole core (specifically N4) act as the primary protonation sites. Upon collision-induced dissociation (CID), the protonated precursor ion ( [M+H]+≈177.1 m/z) undergoes predictable fragmentation: the highly favored neutral loss of water ( −18 Da) from the hydroxymethyl group yields an intense product ion at m/z 159.1, followed by the cleavage of the oxadiazole ring to generate a benzonitrile fragment at m/z 103.0[3]. Understanding this causality is the foundation of designing a robust, interference-free assay.
Comparative Guide: Platform Selection for Oxadiazole Bioanalysis
Selecting the correct mass spectrometry platform is the first critical decision in method validation. Below is an objective comparison between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) systems for the targeted quantification of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
| Analytical Parameter | Triple Quadrupole (QqQ) - MRM Mode | High-Resolution Q-TOF - HRMS Mode | Scientific Rationale & Causality |
| Sensitivity (LLOQ) | Optimal (0.5 - 2 ng/mL) | Moderate (5 - 20 ng/mL) | QqQ architecture maximizes duty cycle efficiency and targeted ion transmission, making it the gold standard for trace-level pharmacokinetics[4]. |
| Selectivity | Nominal mass resolution (0.7 Da) | Superior (< 5 ppm mass error) | Q-TOF can mathematically resolve isobaric matrix interferences that share the same nominal mass as the oxadiazole analyte. |
| Linear Dynamic Range | Broad (4-5 orders of magnitude) | Limited (3-4 orders of magnitude) | QqQ electron multiplier detectors are less prone to saturation at high concentrations, fulfilling ICH M10 linearity requirements easily[5]. |
| Metabolite Tracking | Blind to non-targeted masses | Comprehensive (Full-scan mining) | Q-TOF captures unexpected phase I/II metabolites (e.g., ring-opened degradants) simultaneously without pre-defining transitions[3]. |
Verdict: For strict, ICH M10-compliant quantitative validation intended for regulatory submission, the QqQ platform operating in Multiple Reaction Monitoring (MRM) mode is the superior choice due to its unmatched sensitivity and dynamic range[5].
Self-Validating Experimental Protocol (ICH M10 Compliant)
Every robust protocol must be a self-validating system. The following methodology incorporates internal feedback loops to isolate the causality of analytical responses from experimental artifacts.
Step 1: Sample Preparation (Protein Precipitation with Phospholipid Removal)
Standard protein precipitation (PPT) often fails to remove endogenous phospholipids, which co-elute with lipophilic oxadiazoles and cause severe ion suppression.
-
Aliquot 50 µL of biological plasma into a 96-well Phospholipid Removal (PLR) plate.
-
Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (IS) (e.g., a stable isotope-labeled analog).
-
Vortex for 2 minutes, then apply positive pressure (10 psi) to elute the sample.
-
Self-Validation Check: During initial method development, monitor the m/z 184 → 184 transition (phosphatidylcholine headgroup). If the phospholipid elution profile overlaps with the analyte retention time, the chromatographic gradient must be adjusted[4].
Step 2: Chromatographic Separation
-
Column Selection: Utilize a Phenyl-Hexyl column (50 x 2.1 mm, 1.7 µm) rather than a standard C18. Causality: The Phenyl-Hexyl stationary phase introduces π−π interactions with the phenyl-oxadiazole core of the analyte, providing orthogonal retention mechanisms and shifting the analyte away from early-eluting polar matrix components[4].
-
Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Step 3: Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive mode. Capillary voltage: 3.0 kV.
-
Transitions:
-
Quantifier: m/z 177.1 → 159.1 (Collision Energy: 15 eV) - Driven by the facile loss of H2O .
-
Qualifier: m/z 177.1 → 103.0 (Collision Energy: 25 eV) - Driven by oxadiazole ring cleavage.
-
Step 4: ICH M10 Validation Execution
-
Selectivity & Specificity: Analyze 6 independent lots of blank matrix. The interfering peak area at the analyte retention time must be ≤20% of the Lower Limit of Quantification (LLOQ)[5].
-
Matrix Effect (ME): Calculate the IS-normalized Matrix Factor (MF). The Coefficient of Variation (CV) of the IS-normalized MF across 6 matrix lots must not exceed 15%[4].
-
Accuracy & Precision: Execute 3 independent validation runs. Each run must include 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) in replicates of six. Mean accuracy must be within ±15% of nominal values ( ±20% for LLOQ), and precision (%CV) must be ≤15% ( ≤20% for LLOQ)[5].
Workflow Visualization
Caption: Self-validating LC-MS/MS workflow for oxadiazole quantification with internal matrix effect feedback.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Benchmarking the metabolic stability of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol against standard pharmacophores
Benchmarking the Metabolic Stability of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol Against Standard Pharmacophores
As drug discovery programs increasingly target complex biological pathways, the physicochemical and metabolic properties of lead compounds dictate their clinical viability. The bioisosteric replacement of metabolically labile esters and amides with heteroaromatic rings is a cornerstone strategy in medicinal chemistry[1]. Among these, the 1,2,4-oxadiazole scaffold—exemplified by the building block (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol—is frequently deployed to bypass esterase and amidase liabilities[1].
However, replacing an ester with a 1,2,4-oxadiazole does not grant absolute metabolic immunity. As a Senior Application Scientist, I have structured this guide to objectively benchmark the metabolic stability of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol against standard pharmacophores, exploring the mechanistic causality behind its metabolism and providing a self-validating experimental framework for your own laboratory evaluations.
The Mechanistic Causality of Oxadiazole Metabolism
To understand the metabolic profile of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol, we must analyze the structural vulnerabilities of the 1,2,4-oxadiazole ring compared to its alternatives.
Esters (e.g., benzyl acetate) are rapidly hydrolyzed by ubiquitous esterases in the plasma and liver, leading to high intrinsic clearance ( CLint ). Amides offer improved stability but remain susceptible to amidases. Substituting these groups with a 1,2,4-oxadiazole ring effectively halts hydrolysis[1]. However, the 1,2,4-oxadiazole introduces two new, distinct metabolic liabilities:
-
Cytochrome P450 (CYP) Oxidation: The 1,2,4-oxadiazole ring is highly lipophilic and frequently coordinates with the heme-moiety of CYP enzymes (particularly CYP3A4 and CYP1A2), leading to elevated metabolic turnover in human liver microsomes (HLMs)[2].
-
Reductive Ring Opening: The N-O bond within the 1,2,4-oxadiazole nucleus possesses a low degree of aromaticity. Under specific hepatic conditions, this bond is susceptible to reductive cleavage, leading to the opening of the heterocyclic ring and subsequent rapid degradation[3][4].
When benchmarking against the isomeric 1,3,4-oxadiazole , the 1,2,4-isomer generally exhibits inferior metabolic stability[3]. This causality is rooted in charge distribution: the 1,3,4-oxadiazole isomer possesses a different dipole moment, resulting in an order of magnitude lower lipophilicity (Log D), reduced CYP recognition, and enhanced aqueous solubility[2].
Caption: Logical relationship of metabolic liabilities across different bioisosteric pharmacophores.
Comparative Benchmarking Data
The following table synthesizes expected in vitro metabolic stability data for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol compared to standard reference pharmacophores. Data is modeled on standard Human Liver Microsome (HLM) assays (0.5 mg/mL protein, 1 µM compound, 37°C)[5][6].
| Compound / Pharmacophore | Structural Class | Half-life ( t1/2 , min) | Intrinsic Clearance ( CLint , µL/min/mg) | Primary Clearance Mechanism |
| Benzyl acetate | Ester | < 5.0 | > 200.0 | Rapid esterase hydrolysis |
| Benzamide | Amide | 30.0 - 45.0 | 40.0 - 60.0 | Amidase cleavage / CYP oxidation |
| (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | 1,2,4-Oxadiazole | 45.0 - 60.0 | 25.0 - 40.0 | CYP oxidation / Reductive N-O ring opening |
| (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol | 1,3,4-Oxadiazole | > 120.0 | < 10.0 | Highly stable; minimal CYP turnover |
Data Interpretation: While (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol provides a massive stability upgrade over native esters, its lipophilicity and N-O bond vulnerability still result in moderate intrinsic clearance. If a drug discovery program stalls due to the clearance of a 1,2,4-oxadiazole lead, synthesizing the 1,3,4-oxadiazole matched pair is the most logical troubleshooting step[2][3].
Self-Validating Experimental Protocol: HLM Assay
To objectively generate the benchmarking data above, researchers must utilize a self-validating Human Liver Microsome (HLM) assay. HLMs contain the full complement of Phase I enzymes (CYPs, FMOs) necessary to evaluate the oxidative and reductive vulnerabilities of the oxadiazole ring[7].
Assay Design Causality & Controls
A robust protocol cannot just measure compound disappearance; it must prove the assay system was active and that clearance was enzyme-mediated.
-
Positive Controls: Dextromethorphan (CYP2D6) and Midazolam or Testosterone (CYP3A4) validate that the microsomes possess active CYP enzymes[5][6].
-
Negative Control (Minus NADPH): Incubating the compound without the NADPH cofactor isolates non-CYP mediated degradation (e.g., chemical instability or residual esterase activity)[6].
Caption: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare a 100 mM Potassium Phosphate ( KPO4 ) buffer at pH 7.4. Crucial: Do not use the buffer if the pH falls outside the 7.3–7.5 range, as CYP activity is highly pH-dependent[5].
-
Thaw pooled Human Liver Microsomes (mixed gender) rapidly in a 37°C water bath, then immediately place on ice[5].
-
Prepare a 10 mM stock solution of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol in DMSO. Dilute this stock in the KPO4 buffer so that the final incubation concentration of DMSO is < 0.5% (prevents enzyme inhibition)[5].
Step 2: Pre-Incubation
-
In a 96-well plate, combine the diluted HLM solution (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM)[5][6]. Note: 1 µM is generally assumed to be below the Km for most CYP enzymes, ensuring first-order kinetics[5].
-
Include separate wells for the positive controls (e.g., 5 µM Testosterone) and the minus-NADPH negative control[6].
-
Pre-incubate the plate at 37°C for 5–10 minutes to allow the system to reach thermal equilibrium[3].
Step 3: Initiation and Time-Course Sampling
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM) to the test and positive control wells[3][8]. The moment of addition is T=0 .
-
At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), extract a standardized aliquot (e.g., 50 µL) from the incubation mixture[6].
Step 4: Quenching and LC-MS/MS Analysis
-
Immediately transfer the aliquot into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an analytical Internal Standard (IS)[5]. The organic solvent precipitates the microsomal proteins and halts metabolism.
-
Centrifuge the quenched plates (e.g., 4000 rpm for 15 minutes) to pellet the proteins.
-
Analyze the supernatant via LC-MS/MS to determine the peak area response ratio (parent compound / internal standard)[6].
Step 5: Data Processing
-
Plot the natural logarithm ( ln ) of the percent parent compound remaining against time.
-
The slope of the linear regression represents the elimination rate constant ( k ).
-
Calculate the in vitro half-life ( t1/2=0.693/k ) and the intrinsic clearance ( CLint=(k×V)/mg protein ), where V is the incubation volume[1][5].
Strategic Insights for Drug Development
Benchmarking (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol reveals that while the 1,2,4-oxadiazole ring is a powerful tool for overcoming esterase-mediated clearance, it is not a universally stable pharmacophore. If your in vitro HLM assays reveal a high CLint for a 1,2,4-oxadiazole lead, perform metabolite identification (MetID) to check for reductive ring-cleavage or CYP-mediated oxidation[4]. If these liabilities are present, the strategic bioisosteric replacement with a 1,3,4-oxadiazole isomer will likely rescue the compound's pharmacokinetic profile by lowering lipophilicity and altering the electronic distribution[2][3].
References
-
American Chemical Society (ACS). "Oxadiazoles in Medicinal Chemistry." Available at:[Link]
-
ResearchGate. "In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions." Available at:[Link]
-
Mercell. "Metabolic stability in liver microsomes." Available at: [Link]
-
Pharmaron. "Metabolic Stability – Liver Microsomes." Available at: [Link]
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- 6. pharmaron.com [pharmaron.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
Comparative Binding Affinity of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol Derivatives in Target Assays
Executive Summary
The (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol scaffold is a highly privileged pharmacophore in modern drug discovery. Functioning as a metabolically stable bioisostere for esters and amides, the 1,2,4-oxadiazole ring provides critical hydrogen bond acceptor capabilities while the phenyl ring anchors the molecule in lipophilic binding pockets. The hydroxymethyl group serves as a versatile synthetic handle, allowing researchers to generate divergent derivatives tailored for entirely different biological targets.
This guide objectively compares the binding affinity and functional efficacy of these derivatives across two distinct, highly relevant therapeutic landscapes: SARS-CoV-2 Papain-like Protease (PLpro) inhibition (antiviral)[1] and Sphingosine-1-Phosphate Receptor 1 (S1P1) modulation (immunosuppressive)[2]. By analyzing the structure-activity relationships (SAR) and the specific assay methodologies used to validate them, drug development professionals can better leverage this scaffold for future pipeline development.
Divergent Therapeutic Targets: PLpro vs. S1P1
Target A: SARS-CoV-2 Papain-like Protease (PLpro)
PLpro is essential for viral replication and immune evasion, making it a prime target for antiviral therapeutics. Recent SAR studies have demonstrated that appending an aryl carboxylic acid moiety to the (5-phenyl-1,2,4-oxadiazol-3-yl) core significantly enhances binding affinity within the BL2 loop of the PLpro enzyme[3].
-
Mechanism: The oxadiazole derivatives act as non-covalent inhibitors. The carboxylic acid forms critical salt bridges with basic residues in the BL2 groove, while the oxadiazole and phenyl rings establish π−π stacking interactions, effectively blocking the enzyme's deubiquitinating activity.
-
Performance: Optimized derivatives (e.g., Compound 26r) exhibit potent enzymatic inhibition with an IC 50 of 1.0 μM and robust cellular antiviral activity (EC 50 = 4.3 μM) against SARS-CoV-2 variants[1].
Target B: Sphingosine-1-Phosphate Receptor 1 (S1P1)
S1P1 is a G protein-coupled receptor (GPCR) that regulates lymphocyte egress from lymph nodes. Modulating this receptor is a validated strategy for treating autoimmune diseases like multiple sclerosis. Derivatives such as 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids utilize the oxadiazole core to mimic the phosphate headgroup of endogenous S1P[2].
-
Mechanism: These compounds act as potent functional antagonists or agonists. They bind to the orthosteric site of S1P1, inducing receptor internalization and degradation via the β -arrestin pathway, which leads to sustained lymphopenia.
-
Performance: These derivatives achieve sub-nanomolar potency (e.g., EC 50 / IC 50 ~ 0.6 to 1.1 nM) in functional assays, demonstrating massive selectivity over the S1P3 receptor subtype, thereby avoiding cardiovascular liabilities (bradycardia)[4].
Quantitative Data Comparison
The following table synthesizes the binding affinity and functional readouts of representative (5-phenyl-1,2,4-oxadiazol-3-yl) derivatives against their respective targets.
| Target | Derivative Class | Representative Compound | Primary Assay | Binding Affinity / Potency | Secondary Functional Readout |
| SARS-CoV-2 PLpro | Aryl Carboxylic Acids | Compound 26r[1] | FRET Enzymatic Assay | IC 50 = 1.0 μM | Antiviral EC 50 = 4.3 μM |
| SARS-CoV-2 PLpro | Aryl Carboxylic Acids | Compound 13f[1] | FRET Enzymatic Assay | IC 50 = 1.8 μM | Antiviral EC 50 = 5.4 μM |
| S1P1 Receptor | Indolin-1-yl Butanoic Acids | Compound 26[2] | GTP γ S / cAMP Assay | IC 50 = 0.6 nM | In vivo Lymphopenia (Rat) |
| S1P1 Receptor | Amino-alcohol Precursors | Compound 3 (APD334 pre)[4] | HTRF cAMP Assay | EC 50 = 1.1 nM | Receptor Internalization |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the assays used to derive the data above must be robust and self-validating. Below are the optimized, step-by-step methodologies for both targets, including the mechanistic causality behind critical reagent choices.
Protocol 1: FRET-Based Enzymatic Assay for PLpro Inhibition
This assay measures the ability of the oxadiazole derivative to prevent PLpro from cleaving a fluorogenic substrate.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL Bovine Serum Albumin (BSA), and 5 mM Dithiothreitol (DTT).
-
Causality: DTT is strictly required to maintain the catalytic cysteine (Cys111) of PLpro in a reduced, active state. BSA prevents the lipophilic oxadiazole compounds from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC 50 .
-
-
Enzyme-Inhibitor Pre-incubation: Dispense 10 nM recombinant SARS-CoV-2 PLpro into a 384-well black microplate. Add the oxadiazole derivatives in a 10-point dose-response titration (e.g., 100 μM to 0.005 μM). Include GRL0617 as a positive control and DMSO as a vehicle (negative) control. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 50 μM of the fluorogenic substrate (e.g., Ub-AMC or RLRGG-AMC).
-
Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 340 nm / Emission: 460 nm).
-
Self-Validation Check: Calculate the Z'-factor using the DMSO and GRL0617 control wells. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed inhibition is compound-specific, not an artifact of assay drift.
Protocol 2: HTRF cAMP Accumulation Assay for S1P1 Modulation
S1P1 is a G αi -coupled receptor. Activation by the oxadiazole derivative inhibits adenylate cyclase, leading to a decrease in intracellular cAMP.
-
Cell Preparation: Plate CHO cells stably expressing human S1P1 in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX.
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the basal degradation of cAMP, ensuring that changes in cAMP levels are solely due to S1P1-mediated adenylate cyclase inhibition.
-
-
Agonist & Forskolin Co-Treatment: Add the oxadiazole derivatives (titration from 10 μM to 0.1 pM) simultaneously with 5 μM Forskolin. Incubate for 45 minutes at room temperature.
-
Causality: Because S1P1 is G αi -coupled, baseline cAMP levels are too low to measure a reduction. Forskolin directly activates adenylate cyclase to artificially spike cAMP levels. The true potency (EC 50 ) of the S1P1 agonist is measured by its ability to dose-dependently suppress this Forskolin-induced cAMP spike.
-
-
Detection: Add the HTRF lysis/detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). Incubate for 1 hour.
-
Readout & Validation: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ratio 665nm / 620nm). The assay is self-validating if the endogenous ligand (S1P) control yields an EC 50 matching historical baselines (~0.06 nM), confirming receptor integrity and functional coupling.
Pathway Visualization
The following Graphviz diagram illustrates the divergent structural evolution of the (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol core into two distinct therapeutic classes, highlighting the relationship between chemical modification, biological target, and assay readout.
Divergent therapeutic applications of the (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol scaffold.
References
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
- Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists. Bioorganic & Medicinal Chemistry Letters.
- Buzard, D. J., et al. (2014). Discovery of APD334: Design of a Clinical Stage Functional Antagonist of the Sphingosine-1-phosphate-1 Receptor. ACS Medicinal Chemistry Letters.
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(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
In modern drug discovery, 1,2,4-oxadiazole derivatives like (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol are highly valued as metabolically stable bioisosteres for esters and amides. However, the safe lifecycle management of these heterocyclic building blocks is often overlooked. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and safety officers with a self-validating, step-by-step protocol for the handling and disposal of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol. This document bridges the gap between regulatory compliance and practical laboratory operations, ensuring both personnel safety and environmental integrity.
Chemical Profiling & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol is a non-halogenated organic solid.
Table 1: Chemical & Hazard Profile
| Property | Specification |
| Chemical Name | (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol |
| CAS Number | 73217-37-5[1] |
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 176.17 g/mol [1] |
| Waste Classification | Non-Halogenated Organic Solid[2][3] |
| Primary Hazards | Skin/Eye Irritation, Potential Acute Toxicity (Oral), Respiratory Irritation[4][5] |
Mechanistic Hazard Rationale: As a heterocyclic compound, it presents specific toxicological risks. Exposure to the fine crystalline dust can cause acute respiratory and ocular irritation[4][5]. Therefore, handling and disposal must be engineered to minimize aerosolization.
Operational Safety & Handling Protocol
Every protocol must be a self-validating system. Do not proceed with handling or disposal unless the following safety parameters are met and verified.
-
Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood. Causality: Standard laboratory ventilation is insufficient to capture aerosolized micro-particles generated during the transfer of dry organic powders[4].
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during cleanup), chemical splash goggles, and a standard laboratory coat[4][5].
-
Self-Validation Check: Before handling, inspect gloves for micro-tears. If working with solutions, ensure the solvent (e.g., DMSO) does not compromise the specific glove material, as DMSO rapidly permeates standard latex, carrying dissolved solutes directly to the skin.
Waste Segregation & Disposal Workflows
The EPA mandates strict segregation of laboratory waste to prevent dangerous chemical reactions and to optimize the efficiency of waste treatment facilities.
The Causality of Segregation: (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol must be strictly segregated from halogenated waste streams[6][7]. Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans. Introducing non-halogenated waste into a halogenated stream unnecessarily increases the volume of waste subjected to this expensive process, directly violating EPA waste minimization guidelines (7[7]).
Step-by-Step Disposal Methodology
Protocol A: Disposal of Solid Powder/Crystals
-
Collection: Sweep up any unused or spilled solid using a dedicated anti-static brush. Do not use standard paper towels for dry powder, as static charge will cause the particles to scatter[4].
-
Containerization: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass container. Self-Validation Check: Verify container integrity. Never use repurposed food-grade plastics (e.g., PET bottles), which lack the chemical resistance required for laboratory waste and are prohibited by safety regulations (6[6]).
-
Labeling: Affix an EPA-compliant hazardous waste label immediately. Mark it explicitly as "Non-Halogenated Organic Solid Waste: (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol". Do not use chemical formulas or abbreviations[7].
Protocol B: Disposal of Solutions (e.g., Reaction Filtrates)
-
Solvent Identification: The classification of the solution is dictated by the solvent. If dissolved in DMSO, Methanol, or Ethyl Acetate, the mixture is a Non-Halogenated Organic Liquid. If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be routed to the Halogenated Organic Waste stream (3[3]).
-
Transfer: Funnel the liquid into a Nalgene® jerrican or poly carboy. Fill only to the 90% capacity mark to allow for vapor expansion[7]. Overfilled containers are a major rupture hazard.
-
Incompatibility Check: Never mix this organic waste with aqueous heavy metal streams (e.g., silver, mercury) or strong oxidizers[6][7].
Visualized Waste Segregation Workflow
The following diagram illustrates the logical decision tree for routing (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol into the correct disposal stream.
Decision tree for the segregation and disposal of (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol waste.
Spill Response and Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
-
Isolation: Evacuate personnel from the immediate area. If the spill occurs outside a fume hood, increase room ventilation if possible, but avoid creating drafts that could scatter the powder[4].
-
Containment & Neutralization: Do not dry-sweep. Lightly moisten the spilled powder with a compatible, non-reactive solvent (such as water or a small amount of ethanol) to suppress dust formation[4].
-
Physical Cleanup: Carefully wipe up the moistened material using absorbent laboratory pads.
-
Debris Disposal: All materials used in the cleanup—including gloves, absorbent pads, and paper towels—are now contaminated. They must not be thrown in the regular trash. Collect them in a dedicated solid waste container and label them as hazardous contaminated debris (7[7]).
References
-
CymitQuimica. "(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol Product Information". CymitQuimica. 1
-
Environment Protection Authority (EPA). "EPA PUBLICATION 448 CLASSIFICATION OF WASTES". ESdat. 2
-
University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials". UW Oshkosh EHS. 3
-
University of Northern Iowa. "Hazardous Waste Management Manual". UNI EH&S. 6
-
University of Illinois. "Chemical Waste Procedures | Division of Research Safety". UIUC DRS. 7
-
ChemicalBook. "1,2,4-Oxadiazole, 3-(4-chlorophenyl)-5-ethenyl- Safety Data Sheet". ChemicalBook. 4
-
Fisher Scientific. "SAFETY DATA SHEET - Organic Solids". Fisher Scientific. 5
Sources
- 1. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. support.esdat.net [support.esdat.net]
- 3. uwosh.edu [uwosh.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Management Manual | Risk Management / Environmental Health & Safety [risk.uni.edu]
- 7. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized heterocyclic compounds like (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 73217-37-5) , every piece of Personal Protective Equipment (PPE) and every operational step must directly counteract a specific molecular hazard.
The oxadiazole ring is a highly valuable bioisostere in drug discovery, but as a fine powder, it presents distinct dermal and respiratory risks. Furthermore, its lipophilic phenyl moiety can facilitate rapid transdermal absorption if inadvertently dissolved in carrier solvents like DMSO.
The following guide provides an authoritative, self-validating operational framework for the safe handling, transfer, and disposal of this compound.
Hazard Identification & Mechanistic Risk Assessment
Before donning PPE, it is critical to understand why we are protecting ourselves. According to standardized GHS classifications 1, (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol presents four primary hazards.
| GHS Hazard Code | Description | Mechanistic Risk & Causality |
| H302 | Harmful if swallowed | Systemic toxicity upon ingestion; the lipophilic phenyl group facilitates rapid absorption across the gastrointestinal tract. |
| H315 | Causes skin irritation | The oxadiazole core can interact with epidermal proteins, causing localized inflammatory responses upon contact. |
| H319 | Causes serious eye irritation | Fine particulates can dissolve in the ocular tear film, leading to rapid pH shifts and severe corneal irritation. |
| H335 | May cause respiratory irritation | Inhalation of micro-dust physically and chemically disrupts the mucosal lining of the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to. Every recommendation is grounded in the physical and chemical properties of the molecule.
| PPE Category | Specification Standard | Operational Rationale |
| Hand Protection | Nitrile gloves (≥ 4 mil thickness). Double-glove for high-volume transfers. | Nitrile offers superior chemical resistance to solid organic heterocycles compared to latex, preventing transdermal penetration of the lipophilic structure. |
| Eye Protection | ANSI Z87.1 certified tight-fitting chemical safety goggles. | Prevents ingress of airborne particulates (H319). Standard safety glasses with side shields are insufficient for dispersible fine powders. |
| Body Protection | 100% Cotton or Nomex lab coat, fully buttoned to the neck. | Synthetic fabrics can generate static electricity, which poses a severe risk of aerosolizing dry, statically-charged powders during weighing. |
| Respiratory | Primary containment via certified Chemical Fume Hood. | A hood face velocity of 80-100 fpm actively pulls H335-classified particulates away from the operator's breathing zone, negating the need for an N95 mask under normal conditions. |
Operational Plan: Safe Handling Workflow
The following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Primary Containment Verification
-
Action: Conduct all handling, weighing, and solubilization inside a certified chemical fume hood.
-
Validation Check: Verify the digital airflow monitor reads between 80-100 feet per minute (fpm). Physical check: Tape a small piece of tissue to the bottom of the sash; it should gently pull inward, physically validating negative pressure.
Step 2: Static Mitigation
-
Action: Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and micro-spatula prior to opening the chemical vial.
-
Validation Check: Observe the powder behavior upon opening. If the powder clings erratically to the glass walls or the spatula, electrostatic repulsion is present. Stop, and re-apply the anti-static gun to prevent aerosolization.
Step 3: Transfer and Solubilization
-
Action: Dispense the powder slowly. If creating a stock solution (e.g., in DMSO or Methanol), add the solvent directly to the pre-weighed powder inside the fume hood.
-
Validation Check: Ensure complete dissolution visually before removing the sealed vial from the fume hood. A clear, particulate-free solution confirms safe containment of the H335 inhalation hazard.
Fig 1: Step-by-step operational workflow for handling (5-Phenyl-1,2,4-oxadiazol-3-yl)methanol.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases occur. The lipophilic nature of this compound requires specific decontamination procedures to ensure residual chemical is not left on laboratory surfaces.
Spill Response Protocol:
-
Isolation: Immediately halt work. If the spill is outside the fume hood and exceeds 50 mg, evacuate the immediate 5-foot radius to prevent inhalation of aerosolized dust.
-
Containment: Do not dry sweep. Cover the solid powder with absorbent paper towels dampened with water or 70% ethanol to suppress dust generation.
-
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated solid hazardous waste container.
-
Decontamination: Wash the affected surface with a mild detergent solution to break up the lipophilic phenyl rings, followed by a final wipe-down with 70% ethanol.
Waste Disposal Segregation:
-
Solid Waste: Used weigh boats, contaminated gloves, and empty vials must be placed in a sealed bin labeled Solid Hazardous Organic Waste.
-
Liquid Waste: Solvent rinses containing the dissolved compound must be disposed of in a structurally compatible (e.g., HDPE plastic) carboy labeled Halogen-Free Organic Liquid Waste.
Fig 2: Logical decision tree for spill response and decontamination procedures.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
